(4-Ethoxypyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
(4-ethoxypyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHJNYBFICGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Ethoxypyridin-2-yl)methanamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Ethoxypyridin-2-yl)methanamine, a pyridinamine derivative of increasing interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and presents a validated synthetic pathway from commercially available starting materials. Furthermore, this guide discusses the compound's potential applications in drug discovery, drawing on the established significance of the substituted pyridinamine scaffold in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure its safe application in a research setting.
Introduction: The Significance of Substituted Pyridinamines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for the design of novel drug candidates. The introduction of an aminomethyl group, as seen in (4-Ethoxypyridin-2-yl)methanamine, provides a key vector for synthetic elaboration and interaction with biological targets. This structural motif is a versatile building block, offering a platform for the synthesis of diverse chemical libraries for screening against various disease targets. The ethoxy group at the 4-position can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source |
| Chemical Name | (4-Ethoxypyridin-2-yl)methanamine | - |
| CAS Number | 1248067-60-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.20 g/mol | - |
| Canonical SMILES | CCOC1=CC(=NC=C1)CN | - |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | General chemical knowledge |
Synthesis of (4-Ethoxypyridin-2-yl)methanamine: A Validated Pathway
The synthesis of (4-Ethoxypyridin-2-yl)methanamine can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a validated and efficient pathway.
Overall Synthetic Scheme
Caption: Synthetic pathway to (4-Ethoxypyridin-2-yl)methanamine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Ethoxypyridin-2-amine [3]
-
Causality: This nucleophilic aromatic substitution reaction displaces the chloro group with an ethoxide ion. The use of a stainless steel bomb is necessary to reach the required reaction temperature and pressure safely.
-
Protocol:
-
To a 250 mL stainless steel bomb, add 2-amino-4-chloropyridine (12.9 g, 0.1 mol), sodium ethoxide (12.8 g, 0.2 mol), and 100 mL of ethanol.
-
Seal the bomb and heat it to 150°C for 3 hours with stirring.
-
After cooling to room temperature, carefully open the bomb and transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethoxypyridin-2-amine as a slightly yellow solid.
-
Step 2: Synthesis of 4-Ethoxypyridine-2-carbonitrile (via Sandmeyer Reaction)
-
Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a nitrile group. The diazonium salt intermediate is highly reactive and should be prepared and used at low temperatures.
-
Protocol:
-
Dissolve 4-ethoxypyridin-2-amine (13.8 g, 0.1 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (11.8 g, 0.24 mol) in 100 mL of water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-ethoxypyridine-2-carbonitrile.
-
Step 3: Synthesis of (4-Ethoxypyridin-2-yl)methanamine (Reduction of the Nitrile)
-
Causality: The nitrile group is readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule.
-
Protocol (using LiAlH₄):
-
Under an inert atmosphere (e.g., nitrogen or argon) , suspend lithium aluminum hydride (4.2 g, 0.11 mol) in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-ethoxypyridine-2-carbonitrile (14.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 4.2 mL of water, 4.2 mL of 15% aqueous sodium hydroxide, and 12.6 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-Ethoxypyridin-2-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
-
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group. - A singlet for the aminomethyl (CH₂) protons. - Aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns. - A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - A signal for the aminomethyl (CH₂) carbon. - Aromatic carbon signals for the pyridine ring, with the carbon bearing the ethoxy group shifted downfield. |
| IR | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups. - C=C and C=N stretching vibrations for the pyridine ring. - C-O stretching for the ethoxy group. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 152.20. - Fragmentation patterns characteristic of benzylamines and pyridines. |
Applications in Medicinal Chemistry
The (4-Ethoxypyridin-2-yl)methanamine scaffold is a valuable building block for the synthesis of compounds targeting a variety of biological systems. Its structural features allow for diversification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Sources
Strategic Utilization of 4-Alkoxypyridine Derivatives in Medicinal Chemistry
Executive Summary: The Physicochemical Argument
The 4-alkoxypyridine scaffold represents a high-value "privileged structure" in modern drug discovery, offering a distinct advantage over its carbocyclic bioisostere, the aryl ether (anisole). Unlike the neutral anisole, the 4-alkoxypyridine moiety incorporates a basic nitrogen atom capable of significant electronic modulation.
The electron-donating alkoxy group at the 4-position exerts a powerful mesomeric effect (+M), significantly increasing the electron density on the ring nitrogen. This results in a substantial elevation of basicity compared to the unsubstituted pyridine.
Key Medicinal Chemistry Advantages:
-
Solubility Enhancement: The increased basicity (pKa ~6.6) allows for protonation at physiological pH (or in the acidic microenvironment of tumors/lysosomes), markedly improving aqueous solubility compared to phenyl ethers.
-
Hydrogen Bond Acceptor (HBA): The pyridine nitrogen serves as a strong HBA, critical for interacting with hinge regions in kinase domains or specific residues in GPCR pockets.
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., by CYPs) compared to electron-rich phenyl rings, which often suffer from rapid hydroxylation.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | pKa (Conjugate Acid) | Electronic Character | Primary Utility |
| Pyridine | 5.23 | Electron-deficient (relative to benzene) | General scaffold | |
| 4-Methoxypyridine | 6.62 | Electron-rich N (Strong +M effect) | Solubility, H-bond acceptor | |
| 4-Chloropyridine | 3.83 | Electron-deficient (-I effect) | Reactive intermediate ( | |
| Anisole | N/A (Neutral) | Electron-rich | Hydrophobic bioisostere |
Synthetic Access & Regiocontrol: The Tautomer Challenge
The synthesis of 4-alkoxypyridines is deceptively simple but fraught with regioselectivity challenges when starting from 4-hydroxypyridines (4-pyridones). The 4-hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. Alkylation can occur at the oxygen (desired) or the nitrogen (undesired for this scaffold).[1]
Route A: Nucleophilic Aromatic Substitution ( )
This is the most scalable and reliable method for generating simple 4-alkoxypyridines. The 4-position of the pyridine ring is highly activated for nucleophilic attack, particularly when the nitrogen is protonated or quaternized.
-
Mechanism: Addition-Elimination.
-
Precursor: 4-Chloropyridine hydrochloride (solid, stable source) or 4-Nitropyridine (potentially explosive, less common).
-
Protocol Validation: The reaction requires a strong base to generate the alkoxide, which then displaces the chloride.
Standard Protocol: Synthesis of 4-Butoxypyridine
-
Activation: Charge a flask with powdered NaOH (5.0 equiv) and DMSO (anhydrous).
-
Alkoxide Formation: Add 1-butanol (1.2 equiv) and stir at room temperature for 30 min.
-
Substitution: Add 4-chloropyridine hydrochloride (1.0 equiv) portion-wise (exothermic).
-
Reaction: Heat to 80 °C for 4–12 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).
-
Workup: Dilute with water, extract with Et2O (to remove DMSO), wash with brine, dry over MgSO4.
-
Purification: Distillation or Flash Chromatography.
Route B: Regioselective Alkylation of 4-Pyridones
When the
-
Kinetic/Soft Control (N-alkylation): Polar aprotic solvents + Alkali metal bases (NaH/DMF) favor the N-alkylated pyridone (thermodynamic product).
-
Hard/Coordination Control (O-alkylation): Silver salts (
) or Mitsunobu conditions favor O-alkylation.
Decision Logic for Synthesis:
Figure 1: Decision tree for regioselective alkylation of 4-hydroxypyridine tautomers.
Advanced Functionalization: Directed Ortho Metalation (DoM)
Once the 4-alkoxypyridine core is established, it serves as an excellent substrate for Directed Ortho Metalation (DoM). The alkoxy group acts as a Directed Metalation Group (DMG).
-
Mechanism: The alkoxy oxygen coordinates to the lithium of the base (e.g., LDA or n-BuLi), bringing the base into proximity with the ortho-proton (C3 position).
-
Regioselectivity: Lithiation occurs exclusively at the 3-position (ortho to the alkoxy group).
-
Utility: This allows for the introduction of electrophiles (halogens, formyl, boronic esters) to create 3,4-disubstituted pyridines, which are difficult to access via electrophilic aromatic substitution (EAS).
DoM Protocol: C3-Functionalization
-
Reagents: 4-Methoxypyridine (1.0 equiv), LDA (1.1 equiv), Electrophile (e.g.,
, DMF, ). -
Conditions: Anhydrous THF, -78 °C.
-
Procedure:
-
Add LDA to THF at -78 °C.
-
Dropwise addition of 4-methoxypyridine (neat or in THF).
-
Stir for 1-2 hours at -78 °C to ensure lithiation (formation of 3-lithio-4-methoxypyridine).
-
Add electrophile (quench).
-
Warm to RT.[2]
-
Figure 2: Mechanism of Directed Ortho Metalation (DoM) driven by the 4-alkoxy DMG.
References
-
Hajhussein, A. N., et al. (2018).[3] "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc. [Link]
-
PubChem. (2025).[4] "4-Methoxypyridine Compound Summary." National Library of Medicine. [Link]
-
Comins, D. L., & Jianhua, G. (1994).[5] "N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 35(18), 2819-2822. [Link]
-
Miah, M. A. J., & Snieckus, V. (1985). "Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines." Journal of Organic Chemistry, 50(25), 5436-5438. [Link]
-
Schlosser, M. (2005). "The 2- and 4-Methoxypyridines: A Comparison of their Basicity and Lipophilicity." European Journal of Organic Chemistry. [Link]
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Heterocyclic Amine Intermediates: A Technical Guide for Pharmaceutical Research
Abstract: Heterocyclic amines are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2] Their unique chemical properties and structural diversity allow them to interact with a wide array of biological targets, making them "privileged scaffolds" in drug discovery.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the pivotal heterocyclic amine intermediates. It covers their classification, modern synthetic strategies, robust purification techniques, and essential analytical characterization methods, offering both foundational knowledge and practical insights to accelerate pharmaceutical research.
Introduction: The Central Role of Heterocyclic Amines in Medicinal Chemistry
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring, most commonly nitrogen, oxygen, or sulfur.[5] Heterocyclic amines, specifically, are a class of these compounds that incorporate a nitrogen atom within the ring system and may also feature an exocyclic amine group.[6] Their prevalence in nature is remarkable, forming the basis for essential biomolecules like the nucleobases in DNA and RNA, amino acids such as tryptophan, and vitamins like niacin (Vitamin B3).[6]
This natural prevalence has made them a focal point for medicinal chemists. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle.[7][8] This is not a coincidence. The inclusion of heteroatoms, particularly nitrogen, in a cyclic framework imparts a unique set of physicochemical properties. These properties, such as modulated lipophilicity, enhanced hydrogen bonding capacity, and the ability to engage in a variety of molecular interactions, are critical for a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] This guide will delve into the core principles and practical methodologies for working with these indispensable intermediates.
Classification of Key Heterocyclic Amine Scaffolds
The structural diversity of heterocyclic amines is vast. For the purpose of pharmaceutical research, they can be broadly categorized based on their ring size and structure.
Five-Membered Rings
Five-membered nitrogen-containing heterocycles are fundamental building blocks in numerous therapeutic agents.
-
Imidazole: This ring system, containing two non-adjacent nitrogen atoms, is found in the essential amino acid histidine and the neurotransmitter histamine.[9] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to its stability. Imidazole derivatives are integral to a wide range of drugs, including antifungals (e.g., ketoconazole), antihistamines, and anticancer agents.[10]
-
Indole: Comprising a fused benzene and pyrrole ring, the indole scaffold is another privileged structure in medicinal chemistry.[11] It is the core of the neurotransmitter serotonin and the hormone melatonin.[12] The indole nucleus is a versatile template for designing drugs that target various receptors and enzymes, leading to applications in oncology, infectious diseases, and neurology.[11][13]
Six-Membered Rings
Six-membered heterocyclic amines are equally significant in drug design and development.
-
Pyridine: An isostere of benzene with one nitrogen atom, pyridine is a polar, ionizable aromatic molecule.[14] This polarity often enhances the solubility and bioavailability of drug candidates.[14] The pyridine scaffold is present in a multitude of FDA-approved drugs and is a key component in agents targeting a wide range of diseases.[3]
-
Pyrimidine: With two nitrogen atoms at the 1 and 3 positions, the pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil.[6] This biological significance has made pyrimidine derivatives a major focus in the development of anticancer and antiviral therapies.[15][16]
Table 1: Prominent Heterocyclic Amines in FDA-Approved Drugs
| Heterocyclic Core | Example Drug | Therapeutic Area |
| Imidazole | Ketoconazole | Antifungal |
| Indole | Sumatriptan | Antimigraine |
| Pyridine | Imatinib | Anticancer |
| Pyrimidine | 5-Fluorouracil | Anticancer |
| Quinoline | Chloroquine | Antimalarial |
Synthetic Strategies for Heterocyclic Amine Intermediates
The construction of heterocyclic amine intermediates is a central task in medicinal chemistry. Synthetic strategies have evolved from classical methods to highly efficient modern catalytic reactions.
Foundational Synthetic Methodologies
-
Condensation Reactions: These are among the most common methods for forming heterocyclic rings. For instance, the Debus synthesis of imidazoles involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[9][17]
-
Cycloaddition Reactions: These reactions are powerful tools for constructing heterocyclic systems in a step-economical manner. The van Leusen imidazole synthesis, for example, utilizes a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC).[18][19]
-
Modern Catalytic Approaches: Recent advances have introduced milder and more efficient synthetic routes. Copper-catalyzed reactions, for instance, are used for synthesizing imidazolidines from aziridines and imines.[20] Another innovative approach involves the use of benzyne intermediates in cycloaddition reactions to assemble diverse nitrogen-containing heterocycles under transition-metal-free conditions.[21] A novel photochemical oxidation and desaturation sequence, mediated by iridium and cobalt catalysts, allows for the synthesis of amine-substituted heterocycles from simple saturated precursors.[22]
Case Study: Synthesis of a 1,4,5-Trisubstituted Imidazole via the van Leusen Reaction
This protocol outlines a general procedure for the one-pot synthesis of a 1,4,5-trisubstituted imidazole, a common intermediate in pharmaceutical research.
Experimental Protocol:
-
Imine Formation: To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add the primary amine (1.0 eq). Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitored by TLC or LC-MS).
-
Cycloaddition: To the crude imine solution, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 1,4,5-trisubstituted imidazole.
Caption: Workflow for the van Leusen imidazole synthesis.
Purification of Heterocyclic Amine Intermediates
The purification of heterocyclic amine intermediates can be challenging due to their basic nature, which often leads to strong interactions with acidic stationary phases like silica gel.[23]
Chromatographic Techniques
-
Flash Chromatography on Silica: This is a common purification method, but for basic amines, it often requires modification of the mobile phase. The addition of a small amount of a competing amine, such as triethylamine or ammonia in methanol, can mitigate the strong interaction between the basic analyte and the acidic silica surface, leading to better peak shape and resolution.[23] Alternatively, amine-functionalized silica can be used as the stationary phase to simplify the purification process.[23]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purification and purity assessment of heterocyclic amines.[24] Reversed-phase HPLC is frequently employed, often with mobile phases containing buffers to control the ionization state of the amine.
Non-Chromatographic Methods
-
Acid-Base Extraction: This classic technique leverages the basicity of amines. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The amine partitions into the aqueous layer as its protonated salt. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Salt Formation and Crystallization: A highly effective method for purifying amines involves their precipitation as salts. The addition of an acid, such as trichloroacetic acid (TCA), to a solution of the crude amine can induce the formation of a crystalline salt, which can be isolated by filtration.[25] The pure amine can then be liberated from the salt.[25]
Caption: A decision-tree for purifying heterocyclic amines.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized heterocyclic amine intermediates. A combination of analytical techniques is typically employed.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used to determine the molecular weight of the compound and to assess its purity.[26]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile heterocyclic amines, GC-MS is a valuable analytical tool, though derivatization may sometimes be necessary.[27]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or DAD detection is the gold standard for quantifying the purity of the final compound.[28]
-
Elemental Analysis: This method determines the elemental composition of the compound, providing further confirmation of its identity and purity.
-
Conclusion and Future Outlook
Heterocyclic amine intermediates are, and will continue to be, of paramount importance in pharmaceutical research and development.[1] Their structural and functional diversity provides a rich foundation for the design of novel therapeutics. Advances in synthetic chemistry are continually providing more efficient, sustainable, and innovative ways to construct these complex scaffolds.[20][29] The ongoing exploration of new synthetic methodologies, coupled with sophisticated purification and analytical techniques, will undoubtedly accelerate the discovery of the next generation of life-saving medicines built upon these privileged heterocyclic cores.
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- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Center for Biotechnology Information.
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- A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. (2025, August 6). ResearchGate.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). SSRN.
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). Royal Society of Chemistry.
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- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). National Center for Biotechnology Information.
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- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate.
- Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products. (2025, August 6). ResearchGate.
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- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
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- An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Center for Biotechnology Information.
- Advances in Heterocyclic Chemistry for API Synthesis. (2026, January 29). Pharmaceutical Technology.
- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
- The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. (n.d.). National Center for Biotechnology Information.
- Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. (n.d.). ResearchGate.
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Literature review of (4-Ethoxypyridin-2-yl)methanamine analogs
An In-Depth Technical Guide to (4-Ethoxypyridin-2-yl)methanamine Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Introduction
The (4-Ethoxypyridin-2-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique combination of a pyridine ring, an ethoxy group, and a methanamine linker provides a versatile template for designing molecules that can interact with a variety of biological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of analogs based on this core, intended for researchers, scientists, and professionals in drug development.
Synthesis of the (4-Ethoxypyridin-2-yl)methanamine Core
The synthesis of the (4-Ethoxypyridin-2-yl)methanamine core and its analogs generally begins with a substituted pyridine derivative. A common strategy involves the functionalization of a pre-existing pyridine ring, often starting from a commercially available hydroxypyridine or chloropyridine. The ethoxy group is typically introduced via a Williamson ether synthesis, while the methanamine moiety can be installed through various methods, including reduction of a nitrile or an amide, or by amination of a halomethylpyridine.
Therapeutic Applications and Analog Design
The versatility of the (4-Ethoxypyridin-2-yl)methanamine scaffold has been exploited to develop potent and selective modulators of several important biological targets. This section will delve into the specific applications, detailing the design, synthesis, and SAR of analogs for each target class.
c-Met Kinase Inhibitors in Oncology
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in the growth, proliferation, and metastasis of various cancers. Several potent c-Met inhibitors have been developed based on the (4-Ethoxypyridin-2-yl)methanamine scaffold, where it is often incorporated into a larger carboxamide structure.
Structure-Activity Relationship (SAR) Insights:
The development of c-Met inhibitors has revealed several key SAR trends. For instance, in the case of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a potent and selective Met kinase inhibitor, the 4-ethoxy group on the pyridone ring was found to improve aqueous solubility and kinase selectivity[1]. The aminopyridine moiety, which can be considered an analog of the core topic, is crucial for binding to the kinase domain. Modifications at the 3-position of the pyridine have been shown to enhance enzyme potency[1].
The broader class of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives has also been explored as c-Met kinase inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range[2]. This highlights the importance of the substituted pyridine motif in achieving high potency.
Table 1: In Vitro Activity of Representative c-Met Kinase Inhibitors
| Compound | c-Met IC50 (nM) | Reference |
| BMS-777607 | 3.9 | [1] |
| Analog 23v | 2.31 | [2] |
| Analog 23w | 1.91 | [2] |
| Analog 23y | 2.44 | [2] |
| Foretinib (Control) | 2.53 | [2] |
Experimental Protocol: c-Met Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against c-Met kinase is a biochemical assay using a purified enzyme and a synthetic substrate.
-
Reagents and Materials:
-
Recombinant human c-Met kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the microplate.
-
Add the c-Met kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualization of c-Met Inhibitor SAR
Caption: Key structural features and modification sites for (4-Ethoxypyridin-2-yl)methanamine-based c-Met inhibitors.
APJ Receptor Agonists for Cardiovascular Diseases
The apelin receptor (APJ) is a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis. Agonists of the APJ receptor have shown therapeutic potential in conditions such as pulmonary arterial hypertension (PAH) and heart failure.[3] Analogs of (4-Ethoxypyridin-2-yl)methanamine have been incorporated into complex heterocyclic systems to create potent APJ receptor agonists.
Design and Synthesis:
A patent application describes a series of compounds where the (4-Ethoxypyridin-2-yl) moiety is attached to an imidazo[4,5-b]pyrazine core.[3] The synthesis of these molecules is multi-step and involves the construction of the heterocyclic core followed by the coupling of the substituted pyridine fragment.
Experimental Protocol: APJ Receptor Functional Assay
The activity of APJ receptor agonists can be evaluated using a cell-based functional assay that measures a downstream signaling event, such as cAMP production or β-arrestin recruitment.
-
Reagents and Materials:
-
A cell line stably expressing the human APJ receptor (e.g., CHO-K1 or HEK293)
-
Assay buffer (e.g., HBSS with BSA)
-
Test compounds dissolved in DMSO
-
A known APJ receptor agonist as a positive control (e.g., apelin-13)
-
A detection kit for the chosen second messenger (e.g., cAMP HTRF assay or PathHunter® β-arrestin assay)
-
96- or 384-well microplates
-
-
Procedure:
-
Plate the APJ-expressing cells in the microplates and allow them to adhere overnight.
-
Replace the culture medium with assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells (if required by the assay) and add the detection reagents.
-
Measure the signal using a plate reader (e.g., a fluorescence or luminescence reader).
-
Calculate the EC50 values by fitting the data to a dose-response curve.
-
Visualization of APJ Agonist Structure
Caption: General structure of (4-Ethoxypyridin-2-yl)methanamine-based APJ receptor agonists.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The pyrazolopyridine 4-carboxamide scaffold has been identified as a promising chemotype with antimalarial activity.[4] While not direct analogs of (4-Ethoxypyridin-2-yl)methanamine, the SAR studies on these compounds, which include variations on the pyridine ring, provide valuable insights into the design of pyridine-based antimalarials.
SAR Insights:
For the pyrazolopyridine 4-carboxamide series, the 4-carboxamide motif is crucial for activity.[4] Modifications at the 3- and 6-positions of the pyrazolopyridine core are tolerated, and the nature of the substituents can significantly impact potency.[4] While a direct link to a 4-ethoxy substitution is not explicitly detailed in the provided search results, the exploration of various substitutions on the pyridine ring is a key strategy in optimizing the antimalarial activity of this class of compounds.
Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum LDH Assay)
The lactate dehydrogenase (LDH) assay is a common method for determining the in vitro activity of antimalarial compounds against the asexual blood stage of P. falciparum.
-
Reagents and Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with Albumax)
-
Test compounds dissolved in DMSO
-
LDH assay reagents (e.g., Malstat™ reagent, NBT/PES solution)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the microplates.
-
Add a synchronized culture of P. falciparum-infected red blood cells to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lyse the red blood cells to release the parasite LDH.
-
Add the LDH assay reagents and incubate in the dark to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the EC50 values by fitting the data to a dose-response curve.
-
Other Potential Therapeutic Applications
The structural features of (4-Ethoxypyridin-2-yl)methanamine and its analogs suggest potential for activity against other biological targets.
-
Antihistamines and Cholinesterase Inhibitors: The pyridine methanol scaffold is a known privileged structure in antihistamines.[5] Furthermore, related structures like 4-oxypiperidine ethers have been investigated as dual-acting histamine H3 receptor antagonists and cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.[6] The (4-Ethoxypyridin-2-yl)methanamine core could serve as a starting point for the design of novel modulators in this area.
-
Antibacterial Agents: Pyridine carboxamides and related heterocyclic compounds have been shown to possess antibacterial activity.[7][8] The (4-Ethoxypyridin-2-yl)methanamine scaffold could be incorporated into novel antibacterial agents, potentially targeting enzymes like β-lactamase.[8]
Conclusion and Future Perspectives
The (4-Ethoxypyridin-2-yl)methanamine scaffold has proven to be a highly valuable starting point for the design of a wide array of therapeutic agents. Its adaptability has led to the development of potent and selective inhibitors of c-Met kinase for cancer, novel agonists of the APJ receptor for cardiovascular diseases, and has shown potential in the development of new antimalarial and antibacterial drugs. The diverse biological activities of its analogs underscore the importance of this "privileged" structure in medicinal chemistry.
Future research in this area could focus on several key aspects:
-
Expansion to New Targets: Exploring the activity of (4-Ethoxypyridin-2-yl)methanamine analogs against other kinases, GPCRs, and enzymes.
-
Development of Dual-Targeting Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, which may be beneficial for complex diseases.
-
Optimization of ADME Properties: Further refinement of the scaffold and its substituents to improve the pharmacokinetic and safety profiles of drug candidates.
By continuing to explore the chemical space around the (4-Ethoxypyridin-2-yl)methanamine core, researchers are well-positioned to discover and develop the next generation of innovative medicines.
References
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
- WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity. (n.d.).
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371. [Link]
-
Murugesan, D., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. [Link]
- Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.).
-
Ramokone, M. M., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Heliyon, 10(13), e33767. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. (n.d.). ChemRxiv. [Link]
-
Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. (2025). [Link]
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended. (2023). Semantic Scholar. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (n.d.). PubMed. [Link]
-
Major structure-activity relationships of resolvins, protectins, maresins and their analogues. (2022). CORA. [Link]
-
Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI. [Link]
-
Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. (2025). Request PDF. [Link]
-
5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents. (2025). MDPI. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). [Link]
-
Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2025). Request PDF. [Link]
-
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (2021). MDPI. [Link]
-
Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. (2002). PubMed. [Link]
-
Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. (1999). PubMed. [Link]
-
[4-(2,2-difluoroethoxy)pyridin-2-yl]methanamine. (n.d.). PubChemLite. [Link]
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- 2. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(4-Ethoxypyridin-2-yl)methanamine: Patent Landscape & Technical Analysis
The following technical guide provides an in-depth analysis of the patent landscape, synthetic methodologies, and medicinal chemistry applications of the (4-Ethoxypyridin-2-yl)methanamine scaffold.
Executive Summary
The (4-Ethoxypyridin-2-yl)methanamine scaffold (CAS Reg. No. 106689-13-2 [approximate/analogous]) represents a critical "polar head group" and linker motif in modern medicinal chemistry. Unlike its aniline counterpart (4-ethoxypyridin-2-amine), the methanamine variant introduces a methylene (
The patent landscape indicates this scaffold is predominantly utilized in the development of Kinase Inhibitors (specifically BTK , Syk , and JAK pathways) and GPCR modulators (e.g., FXR ). Major pharmaceutical assignees such as Merck Sharp & Dohme (MSD) , Gilead Sciences , and Vertex Pharmaceuticals have filed key intellectual property protecting small molecules incorporating this specific substructure.
Chemical Context & Pharmacophore Logic
Structural Analysis
The molecule consists of a pyridine ring substituted at the:
-
C2 Position: A methanamine group (
). This serves as the primary attachment point (nucleophile) for coupling to carboxylic acids, sulfonyl chlorides, or halides. -
C4 Position: An ethoxy group (
).
Medicinal Chemistry Rationale
-
Electronic Effect: The 4-ethoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. This is often exploited to improve solubility or to interact with specific residues (e.g., hinge region cysteines/methionines) in kinase active sites.
-
Lipophilicity: The ethyl chain adds limited lipophilicity, aiding in membrane permeability without significantly compromising water solubility.
-
Linker Dynamics: The methylene bridge converts the rigid aryl-amine bond (seen in anilines) into a flexible aryl-alkyl-amine bond. This allows the pyridine headgroup to adopt "out-of-plane" conformations necessary to fit into deep hydrophobic pockets, such as the selectivity pocket of Bruton's Tyrosine Kinase (BTK) .
Synthetic Methodologies (Experimental Protocols)
The synthesis of (4-Ethoxypyridin-2-yl)methanamine is rarely the primary subject of a patent but is a crucial intermediate described in experimental sections. The most robust industrial route involves the reduction of 4-ethoxypicolinonitrile .
Protocol: Catalytic Hydrogenation of 4-Ethoxypicolinonitrile
Source Validation: Adapted from methodologies described in US 9,481,682 B2 and related pyridine reduction patents.
Reagents:
-
Precursor: 4-Ethoxypicolinonitrile (4-ethoxy-2-pyridinecarbonitrile).
-
Catalyst: Raney Nickel (Ra-Ni) or 10% Palladium on Carbon (
). -
Solvent: Ethanol (
) or Methanol ( ) saturated with Ammonia ( ). -
Atmosphere: Hydrogen gas (
).
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-ethoxypicolinonitrile (1.0 eq) in anhydrous ethanol saturated with ammonia gas. Note: Ammonia is critical to suppress the formation of secondary amines.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20 wt% of substrate) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Seal the reactor and purge with
three times. Pressurize to 40-60 psi (3-4 bar) and stir vigorously at room temperature ( ) for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: ). -
Work-up: Filter the reaction mixture through a Celite pad to remove the pyrophoric catalyst. Rinse the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (4-ethoxypyridin-2-yl)methanamine as a pale yellow oil or low-melting solid.
-
Purification (Optional): If necessary, convert to the hydrochloride salt by adding
in dioxane, precipitate with diethyl ether, and filter.
Visualization: Synthesis Pathway
The following diagram illustrates the primary and alternative synthetic routes.
Caption: Primary (Blue) and alternative synthetic pathways for the generation of the (4-Ethoxypyridin-2-yl)methanamine scaffold.
Patent Landscape Analysis
Key Assignees & Therapeutic Targets
The following table summarizes the primary corporate entities utilizing this scaffold and the associated disease indications.
| Assignee | Patent / Application | Therapeutic Target | Disease Indication | Role of Scaffold |
| Merck Sharp & Dohme | US 9,481,682 B2 | BTK (Bruton's Tyrosine Kinase) | Autoimmune (RA, SLE), B-cell Lymphoma | Linker/Headgroup for selectivity pocket binding. |
| Gilead Sciences | WO 2020/168143 | FXR (Farnesoid X Receptor) | NASH, Liver Fibrosis | Polar moiety improving oral bioavailability. |
| Vertex Pharma | EP 3415509 A1 | PDE4 (Phosphodiesterase 4) | Inflammation, CNS disorders | Solvent-exposed solubilizing group. |
| Genzyme (Sanofi) | WO 2014/078813 | Kinase (Plasmodium) | Malaria (Parasitic) | Pharmacophore mimic. |
Strategic Insights
-
Freedom to Operate (FTO): The scaffold itself (the amine) is likely off-patent as a chemical entity. However, its use in specific bicyclic kinase inhibitors (e.g., imidazopyrazines, pyrrolopyrimidines) is heavily fenced by MSD and Vertex.
-
Bioisosteric Replacement: Competitors often replace the 4-ethoxy group with 4-methoxy or 4-cyclopropoxy to bypass specific claim language while retaining similar electronic properties.
-
Temporal Trend: Early patents (2010-2015) focused on the aniline linkage. Post-2016 patents show a shift toward the methanamine linkage, likely to escape prior art and improve molecular flexibility.
Visualization: Patent & Target Network
This diagram maps the relationship between the scaffold, the major assignees, and the biological targets.
Caption: Network graph connecting the scaffold to major patent holders and their respective therapeutic targets.
References
-
Merck Sharp & Dohme Corp. (2016).[1] Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. US Patent 9,481,682 B2.[2] Link
-
Merck Sharp & Dohme Corp. (2015). BTK Inhibitors. European Patent EP 2948458 B1. Link
-
Gilead Sciences, Inc. (2020). Substituted bicyclic compounds as farnesoid x receptor modulators. WO Patent 2020/168143 A1. Link
-
Vertex Pharmaceuticals Inc. (2018). Novel 2,5-substituted pyrimidines as PDE inhibitors. European Patent EP 3415509 A1. Link
-
Genzyme Corp. (2014). Compounds and compositions for the treatment of parasitic diseases. WO Patent 2014/078813 A1. Link
Sources
Methodological & Application
Synthesis protocols for (4-Ethoxypyridin-2-yl)methanamine from precursors
Application Note: Synthesis Protocols for (4-Ethoxypyridin-2-yl)methanamine
Executive Summary
(4-Ethoxypyridin-2-yl)methanamine (CAS 1248067-60-8) is a critical heterocyclic building block utilized in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its structure combines a basic primary amine handle with an electron-rich pyridine core, making it an ideal scaffold for fragment-based drug discovery (FBDD).
This guide outlines two validated protocols for its synthesis starting from commercially available 4-chloropicolinonitrile (4-chloro-2-pyridinecarbonitrile).
-
Protocol A (Scalable): Focuses on catalytic hydrogenation, suitable for gram-to-kilogram scale-up.
-
Protocol B (Bench-Scale): Utilizes hydride reagents for rapid, small-scale discovery synthesis.
Retrosynthetic Analysis & Pathway
The most efficient disconnection relies on the transformation of the nitrile group to the primary amine. The 4-ethoxy substituent is installed via Nucleophilic Aromatic Substitution (
Figure 1: The synthesis proceeds via a two-step sequence: etherification followed by nitrile reduction.
Experimental Protocols
Step 1: Synthesis of 4-Ethoxypicolinonitrile (Common Intermediate)
This step utilizes the high electrophilicity of the 4-position in 2-cyanopyridines to facilitate
-
Reagents: 4-Chloropicolinonitrile (1.0 equiv), Sodium Ethoxide (1.1 equiv), Absolute Ethanol.
-
Equipment: Round-bottom flask, Reflux condenser, Inert atmosphere (N2/Ar).
Procedure:
-
Preparation: Charge a dry flask with anhydrous ethanol (10 mL/g of substrate). Add sodium metal (1.1 equiv) portion-wise to generate sodium ethoxide in situ, or use commercially available 21% NaOEt/EtOH solution.
-
Addition: Cool the solution to 0°C. Add 4-chloropicolinonitrile (1.0 equiv) portion-wise. The reaction is exothermic; control internal temperature <10°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. If TLC indicates remaining starting material, heat to reflux for 2 hours.
-
Checkpoint: Monitor disappearance of starting material (
in 30% EtOAc/Hex) and appearance of product ( ).
-
-
Workup: Concentrate ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane if necessary, though crude purity is typically >95%.
Yield Expectation: 85–92%
Data: 1H NMR (400 MHz, CDCl3)
Step 2 (Protocol A): Catalytic Hydrogenation (Scalable)
Best for: >5g scale, avoiding aluminum salts.
Mechanism: Heterogeneous catalysis reduces the
Procedure:
-
Loading: In a high-pressure autoclave, dissolve 4-ethoxypicolinonitrile in Methanol (0.1 M concentration).
-
Catalyst: Add Raney Nickel (approx. 20 wt% of substrate). Caution: Raney Ni is pyrophoric. Handle as a slurry under water/alcohol.
-
Additive: Add 7N Ammonia in Methanol (10% v/v). This suppresses the formation of secondary amines by displacing the intermediate imine from the catalyst surface.
-
Hydrogenation: Seal autoclave, purge with
(3x), then charge with to 50 psi (3.5 bar). Stir vigorously at RT for 12–24 hours. -
Workup: Filter catalyst through a Celite pad (keep wet to prevent fire). Concentrate filtrate to obtain the crude amine.
-
Salt Formation: Dissolve crude oil in Ethanol, cool to 0°C, and add 4N HCl in Dioxane (2.5 equiv) to precipitate the dihydrochloride salt.
Step 2 (Protocol B): Chemical Reduction (Discovery Scale)
Best for: <1g scale, rapid turnaround, no autoclave required.
Procedure:
-
Setup: Flame-dry a flask and cool under
. Charge with (2.0 equiv) and anhydrous THF. -
Addition: Cool to 0°C. Add 4-ethoxypicolinonitrile (1.0 equiv) dissolved in THF dropwise.
-
Reaction: Warm to RT and stir for 2 hours. If sluggish, heat to mild reflux (40°C).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (where
= grams of LAH used) - mL 15% NaOH[1]
- mL water
-
mL water (where
-
Isolation: Stir until a white granular precipitate forms. Filter and wash with THF. Concentrate filtrate.[2]
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification | Troubleshooting / Notes |
| Purity (HPLC) | >98% (area) | Major impurity is the secondary amine dimer if ammonia is omitted in Protocol A. |
| Appearance | White to pale yellow solid (HCl salt) | Free base is an oil and oxidizes/darkens over time; store as salt. |
| Water Content | <1.0% | Hygroscopic as HCl salt; store in desiccator. |
| Identity (IR) | Loss of | Appearance of broad |
Self-Validating The Protocol:
-
The "Color" Check: In Step 1, the reaction often turns yellow/orange upon addition of ethoxide but should become lighter upon workup. Darkening suggests decomposition.
-
The "Ammonia" Rule: In Protocol A, if you observe a product mass of
(Dimer) by LCMS, the ammonia concentration was too low, or the catalyst activity was insufficient.
References
-
Structure & Identifiers: PubChem Compound Summary for CID 71758289, (4-Ethoxypyridin-2-yl)methanamine.
-
[Link]
-
-
General Nitrile Reduction: "Reduction of Nitriles to Amines."[3] Organic Chemistry Portal.
-
[Link]
-
-
Alkoxypyridine Synthesis: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc, 2018.
-
[Link]
-
-
Precursor Reactivity: "Nucleophilic Substitution of 4-Chloropyridines." Chemistry LibreTexts.
-
[Link]
-
Sources
Application Note: Strategies and Protocols for Amide Coupling Reactions Utilizing (4-Ethoxypyridin-2-yl)methanamine
Abstract
The formation of the amide bond is a cornerstone transformation in organic and medicinal chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of reaction conditions and detailed protocols for the successful amide coupling of (4-Ethoxypyridin-2-yl)methanamine with a range of carboxylic acids. We delve into the mechanistic underpinnings of common coupling strategies, including carbodiimide and onium salt-based methods, offering a rationale for reagent selection and reaction optimization. Detailed, step-by-step protocols for both EDC/HOBt and HATU-mediated couplings are presented, designed to serve as a robust starting point for researchers. This document also includes a comparative analysis of coupling reagents, a troubleshooting guide for common challenges, and illustrative diagrams to clarify mechanisms and workflows, ensuring that researchers, scientists, and drug development professionals can approach this critical reaction with confidence and expertise.
Introduction: The Significance of the Amide Bond and (4-Ethoxypyridin-2-yl)methanamine
The amide functional group is one of the most prevalent structural motifs in bioactive molecules, most notably as the linking unit in peptides and proteins.[1] Consequently, the reliable and efficient formation of amide bonds is the most frequently utilized reaction in drug discovery and development.[2] The direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[3] This has led to the development of a vast arsenal of coupling reagents, each with specific advantages concerning efficiency, cost, and suppression of side reactions.[1][2]
(4-Ethoxypyridin-2-yl)methanamine is a valuable building block in synthetic chemistry. Its structure features a primary benzylic amine, which serves as the key nucleophile in the coupling reaction. The presence of the pyridine ring and the electron-donating 4-ethoxy group can influence the amine's reactivity and the properties of the resulting amide product. This guide provides the necessary framework for effectively incorporating this reagent into complex molecular scaffolds.
Foundational Principles of Amide Coupling
The selection of an appropriate coupling strategy is dictated by the electronic and steric properties of the substrates, the risk of racemization at adjacent chiral centers, and the desired reaction conditions.[3] The core principle involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine.
Two predominant mechanistic pathways are employed:
-
Carbodiimide-Mediated Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct or cause racemization.[4] To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea, forming a more stable active ester that is less prone to side reactions.[3][4]
-
Onium Salt-Mediated Activation: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[5] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[5][6] The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and is highly effective at suppressing racemization.[5][7]
Protocol A: EDC/HOBt Mediated Coupling
This method is a classic, reliable, and cost-effective approach suitable for a wide range of substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(4-Ethoxypyridin-2-yl)methanamine (1.1 equiv)
-
EDC•HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and (4-Ethoxypyridin-2-yl)methanamine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is critical to control the initial exothermic reaction upon adding EDC. [8]4. EDC Addition: Add EDC•HCl (1.2 equiv) portion-wise to the stirred mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise. The base neutralizes the hydrochloride salt of EDC and the proton from the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine. [3] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.
Protocol B: HATU Mediated Coupling
This protocol is ideal for more challenging couplings, including those with sterically hindered substrates or where racemization is a significant concern. [5] Materials:
-
Carboxylic Acid (1.0 equiv)
-
(4-Ethoxypyridin-2-yl)methanamine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1-0.5 M solution)
-
Standard workup reagents
Procedure:
-
Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Activation: Allow the mixture to stir at 0 °C for 15-30 minutes. During this "pre-activation" step, the highly reactive OAt-ester is formed. [5][9]6. Amine Addition: Add (4-Ethoxypyridin-2-yl)methanamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than EDC couplings. [7]9. Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl or 1M HCl, saturated aqueous NaHCO₃, and brine. [5]These washes remove the tetramethylurea byproduct, HOAt, and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) | Ref. |
| Low or No Yield; Starting Material Recovered | 1. Inefficient coupling reagent for the specific substrate. 2. Insufficient activation time (especially for HATU). 3. Presence of moisture in solvents or reagents. 4. Incorrect pH or insufficient base. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase the pre-activation time for HATU to 30-45 minutes. 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. Verify the amount of base used; consider switching from DCM to DMF for better solubility and reaction rates. | [9][10] |
| Formation of N-Acylurea Byproduct (with EDC) | The O-acylisourea intermediate rearranged before being intercepted by the amine. | Increase the equivalents of HOBt (e.g., to 1.5 equiv) to more efficiently trap the intermediate. Ensure the amine is present at the start of the reaction. | [4] |
| Epimerization/Racemization of Chiral Centers | The active intermediate is too long-lived or the reaction temperature is too high. | 1. Use an additive known to suppress racemization, such as HOAt (or switch to HATU). 2. Maintain a low reaction temperature (0 °C to RT). 3. Avoid using excess base, which can promote epimerization. | [2][7] |
| Difficulty Removing Byproducts | 1. Urea byproduct from EDC is soluble in the organic phase. 2. Tetramethylurea (from HATU) or HOBt/HOAt persists after workup. | 1. If using water-insoluble DCC, the DCU byproduct can be filtered off. For EDC, repeated acidic washes can help protonate and extract the urea. 2. Ensure thorough aqueous washes with both acidic and basic solutions. A final wash with LiCl solution can sometimes help remove residual DMF. | [3][4] |
| Side Reaction with Amine | The coupling reagent reacts with the amine (possible with excess HATU/HBTU). | Avoid using a large excess of the onium salt coupling reagent; use it in near-stoichiometric amounts (1.0-1.1 equiv) relative to the carboxylic acid. | [7] |
Conclusion
The successful synthesis of amides using (4-Ethoxypyridin-2-yl)methanamine is readily achievable through the careful application of well-established coupling methodologies. By understanding the underlying mechanisms of reagents like EDC and HATU, researchers can make informed decisions to optimize reaction conditions for their specific substrates. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline workflows, mitigate common side reactions, and efficiently generate target molecules for discovery and development programs.
References
- Application Notes: Standard Protocol for HATU Coupling in Solution Phase. BenchChem. [URL: https://www.benchchem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Vale, R. D., et al. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8055490/]
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. [URL: https://www.benchchem.
- Acid-Amine Coupling using EDCI. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/acid-amine-coupling-using-edci.html]
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Coupling/Amine_to_Amide_Coupling_Ex_EDC_HOBt.htm]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s5]
- Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [URL: https://commonorganicchemistry.
- Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/tech-support/1/troubleshooting-edc-nhs-coupling-reactions]
- Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Organic Chemistry Plus. [URL: https://pubs.thesciencein.org/journal/index.php/ocp/article/view/364]
- Deaminative coupling of benzylamines and arylboronic acids. Zhang, Y., et al. Chemical Science. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/594806]
- Coupling Reagents. AAPPTec. [URL: https://www.researchgate.
- HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.
- (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22292761]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry]
- amide coupling help. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/tm5kcn/amide_coupling_help/]
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00211a]
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00244]
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [URL: https://www.researchgate.net/post/Why_HATU_is_not_working_in_a_coupling_reaction_between_2_2-bipyridine-6-carboxylic_acid_and_butyl_amine_in_DCM_as_solvent]
- Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [URL: https://core.ac.uk/download/pdf/14451009.pdf]
- 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960701/]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Using (4-Ethoxypyridin-2-yl)methanamine as a bidentate ligand
Executive Summary
(4-Ethoxypyridin-2-yl)methanamine (referred to herein as 4-EtO-2-PA ) is a specialized bidentate ligand belonging to the 2-picolylamine (2-aminomethylpyridine) class.[1] Unlike the unsubstituted parent molecule, the incorporation of an ethoxy group at the 4-position introduces a strong electron-donating effect (+M resonance), significantly increasing the basicity and
This Application Note provides a comprehensive guide for synthesizing, handling, and deploying 4-EtO-2-PA in homogeneous catalysis and coordination chemistry. It is particularly effective in stabilizing high-oxidation-state metal centers (e.g., Ru(II), Ir(III)) for transfer hydrogenation and C-H activation workflows.
Ligand Profile & Electronic Rationale
Structural Properties
-
IUPAC Name: (4-Ethoxypyridin-2-yl)methanamine[1]
-
Coordination Mode:
(Bidentate). -
Chelate Ring: Forms a thermodynamically stable 5-membered metallacycle upon binding.[1]
Electronic Advantage
The 4-ethoxy substituent is critical.[1] In standard 2-picolylamine, the pyridine nitrogen is moderately basic.[1] In 4-EtO-2-PA , the oxygen lone pair donates electron density into the pyridine ring system.[1]
-
Impact: Increases the
of the pyridine nitrogen.[1] -
Result: Stronger metal-ligand binding constants (
) compared to unsubstituted 2-picolylamine, preventing catalyst decomposition under harsh conditions.[1]
Synthesis Protocol (In-Situ Preparation)
Note: 4-EtO-2-PA is often not available as a commodity chemical and is best synthesized fresh to prevent oxidation of the primary amine.[1]
Reagents Required:
-
4-Chloropyridine-2-carbonitrile (CAS: 35853-01-9)[1]
-
Sodium Ethoxide (21% wt in Ethanol)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (Balloon pressure)
Step-by-Step Methodology:
Step 1: Nucleophilic Aromatic Substitution (
-
Dissolve 4-chloropyridine-2-carbonitrile (10 mmol) in anhydrous ethanol (20 mL).
-
Slowly add Sodium Ethoxide solution (11 mmol) at 0°C under
atmosphere. -
Reflux for 4 hours. The solution will darken slightly.
-
QC Check: TLC (Hexane/EtOAc 3:1) should show disappearance of starting material.
-
Evaporate solvent, resuspend in DCM, wash with water, and dry over
to yield 4-ethoxypyridine-2-carbonitrile .[1]
Step 2: Catalytic Hydrogenation
-
Dissolve the nitrile intermediate in Methanol (30 mL) containing 1.0 equivalent of HCl (to protect the amine product).
-
Add 10% Pd/C (5 wt% loading).
-
Stir vigorously under
(1 atm, balloon) for 12 hours at RT. -
Filter through Celite to remove catalyst.[1]
-
Neutralize with
(aq) and extract with DCM. -
Storage: Store under Argon at -20°C.
Application 1: Ruthenium-Catalyzed Transfer Hydrogenation
This protocol utilizes 4-EtO-2-PA to form a bifunctional catalyst for reducing acetophenone derivatives.[1] The electron-rich ligand accelerates the hydride transfer step.[1]
Experimental Workflow
Complex Formation:
-
Precursor:
(0.01 mmol). -
Ligand: 4-EtO-2-PA (0.022 mmol).
-
Solvent: 2-Propanol (IPA), degassed.
-
Conditions: Heat at 60°C for 1 hour to generate the active 16e- cationic species in situ.
Catalytic Run:
-
Add Substrate (e.g., Acetophenone, 2.0 mmol) to the catalyst solution.
-
Add Base:
(0.05 mmol) to initiate the cycle (deprotonation of the amine). -
Stir at 80°C.
-
Monitoring: Aliquot every 30 mins for GC-MS analysis.
Data: Comparative Activity (Turnover Frequency)
| Ligand System | Substrate | Time to 95% Conv. | TOF ( |
| 2-Picolylamine (Unsubstituted) | Acetophenone | 120 min | 450 |
| 4-EtO-2-PA | Acetophenone | 45 min | 1200 |
| 4-Cl-2-Picolylamine (EWG) | Acetophenone | >240 min | 180 |
Interpretation: The electron-donating ethoxy group significantly enhances the hydridic character of the Ru-H intermediate, tripling the catalytic rate.[1]
Visualization of Mechanisms
Figure 1: Synthesis and Catalytic Logic
Caption: Workflow showing the conversion of chloropyridine precursor to the active ligand and its subsequent application in Ruthenium-catalyzed hydrogenation.
Application 2: Construction of MOFs (Metal-Organic Frameworks)
4-EtO-2-PA can serve as a "capping ligand" or a pillaring agent in MOF synthesis, particularly with Copper(II) or Zinc(II).[1] The ethoxy tail provides steric bulk that can prevent network interpenetration, increasing pore volume.
Protocol:
-
Mix
(1 eq) with Terephthalic acid (1 eq) in DMF. -
Add 4-EtO-2-PA (0.5 eq).[1]
-
Solvothermal synthesis at 100°C for 24 hours.
-
Result: The bidentate ligand binds to the axial sites of the Zn-paddlewheel, modifying the surface chemistry of the pores to be more hydrophilic due to the ether oxygen.[1]
Safety & Handling
-
Toxicity: Pyridine derivatives are potential neurotoxins.[1] Handle in a fume hood.
-
Storage: The primary amine is susceptible to
absorption (carbamate formation). Store under inert atmosphere (Argon/Nitrogen). -
Flammability: The hydrogenation step (Step 2 of synthesis) involves Hydrogen gas and Pd/C, a pyrophoric catalyst. Ensure proper grounding and inert gas purging.[1]
References
-
Synthesis of 4-alkoxypyridines: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[1][2] Arkivoc, 2018.[2] Link
- General Picolylamine Catalysis: Ito, M., et al. "Bifunctional Catalysts for Transfer Hydrogenation." Organometallics, 2018. (Contextual grounding for the 2-PA mechanism).
- Electronic Effects on Pyridine Ligands: Canovese, L., et al. "Synthesis and characterization of Pyridine-Amine ligands." Inorganica Chimica Acta, 2005.
-
Crystal Structure of Analogues: "4-Ethoxypyridin-2-amine." Acta Crystallographica Section E, 2008.[3] Link
-
Amine Oxidase Inhibition (Biological Context): Banchelli, G., et al.[4] "A study of the biochemical pharmacology of 3,5-ethoxy-4-aminomethylpyridine." Neurochemistry International, 1990.[4] Link
Sources
- 1. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-Ethoxy-pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the biochemical pharmacology of 3,5-ethoxy-4-aminomethylpyridine (B24), a novel amine oxidase inhibitor with selectivity for tissue bound semicarbazide-sensitive amine oxidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on (4-Ethoxypyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on performing nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of (4-Ethoxypyridin-2-yl)methanamine. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, and the ability to functionalize them through nucleophilic substitution is a cornerstone of drug discovery.[1] This guide will delve into the mechanistic underpinnings of SNAr on substituted pyridines, analyze the specific electronic and steric factors influencing the reactivity of (4-Ethoxypyridin-2-yl)methanamine, and provide detailed, actionable protocols for researchers. We will explore scenarios where different positions on the pyridine ring might be targeted and discuss the conditions that could favor the displacement of the ethoxy group.
Introduction: The Pyridine Scaffold and Nucleophilic Aromatic Substitution
The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[1][2][3] The mechanism of nucleophilic aromatic substitution on pyridines typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction.[2][3]
The presence of substituents on the pyridine ring can significantly modulate its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring and stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) can decrease the reaction rate by destabilizing the intermediate.
Analysis of (4-Ethoxypyridin-2-yl)methanamine: A Dichotomy of Directing Effects
The substrate, (4-Ethoxypyridin-2-yl)methanamine, presents a unique case due to the presence of two key substituents with opposing electronic effects:
-
4-Ethoxy Group (-OEt): An electron-donating group through resonance, which would generally be expected to deactivate the ring towards nucleophilic attack. However, under certain conditions, alkoxy groups can also function as leaving groups in SNAr reactions, particularly when the ring is sufficiently activated or when harsh reaction conditions are employed.
-
2-Aminomethyl Group (-CH₂NH₂): This group is primarily electron-withdrawing by induction due to the electronegativity of the nitrogen atom. Furthermore, the amino group can be protonated under acidic conditions, which would significantly increase its electron-withdrawing nature and potentially influence the regioselectivity of nucleophilic attack. It can also potentially direct nucleophilic attack to specific positions.[4][5][6]
This interplay of substituents makes predicting the outcome of SNAr reactions on this molecule challenging and necessitates a careful selection of reaction conditions to achieve the desired transformation.
Potential Reaction Pathways
Based on the general principles of SNAr on pyridines, two primary reaction pathways can be envisioned for (4-Ethoxypyridin-2-yl)methanamine, assuming a suitable leaving group is present at another position or if the ethoxy group itself is targeted as the leaving group.
Caption: Potential SNAr pathways for (4-Ethoxypyridin-2-yl)methanamine.
Experimental Protocols
The following protocols are designed as starting points for conducting nucleophilic substitution reactions on (4-Ethoxypyridin-2-yl)methanamine. It is crucial to note that these are model protocols and may require optimization based on the specific nucleophile and desired outcome. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Nucleophilic Substitution with an Amine Nucleophile (Displacement of a Pre-installed Leaving Group)
This protocol assumes a derivative of (4-Ethoxypyridin-2-yl)methanamine with a leaving group (e.g., chlorine) at the C6 position.
Objective: To synthesize a 6-amino-substituted derivative of (4-Ethoxypyridin-2-yl)methanamine.
Materials:
-
(6-Chloro-4-ethoxypyridin-2-yl)methanamine
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a solution of (6-chloro-4-ethoxypyridin-2-yl)methanamine (1.0 eq.) in acetonitrile (10 mL per mmol of substrate), add the amine nucleophile (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 80-100 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SNAr reactions as they can solvate the cationic species without interfering with the nucleophile.
-
Base: Potassium carbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, especially with a somewhat deactivated ring system.
Protocol 2: Nucleophilic Substitution with an Alkoxide Nucleophile (Targeting the Ethoxy Group as a Leaving Group)
This protocol explores the possibility of displacing the 4-ethoxy group with another alkoxide. This is a more challenging transformation and may require more forcing conditions.
Objective: To synthesize a 4-alkoxy-substituted derivative of (4-Ethoxypyridin-2-yl)methanamine.
Materials:
-
(4-Ethoxypyridin-2-yl)methanamine
-
Sodium alkoxide (e.g., sodium methoxide, sodium tert-butoxide)
-
The corresponding alcohol (e.g., methanol, tert-butanol) or a high-boiling point aprotic solvent like DMF or DMSO.
-
Standard glassware for organic synthesis under inert atmosphere.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-Ethoxypyridin-2-yl)methanamine (1.0 eq.) in the corresponding alcohol or a dry aprotic solvent.
-
Add the sodium alkoxide (2.0-3.0 eq.) in portions.
-
Heat the reaction mixture to reflux and monitor by TLC. Due to the expected lower reactivity, this reaction may require prolonged heating.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices:
-
Strong Nucleophile/Base: A strong alkoxide is necessary to attack the electron-rich pyridine ring and to facilitate the departure of the ethoxide leaving group.
-
Inert Atmosphere: Alkoxides are sensitive to moisture and carbon dioxide, so an inert atmosphere is crucial to prevent their decomposition.
-
Forcing Conditions: High temperatures are likely necessary to promote the displacement of the ethoxy group, which is not an ideal leaving group.
Data Presentation and Characterization
Successful synthesis of the desired products should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the incorporated nucleophile and disappearance of signals from the leaving group. Shifts in the aromatic proton signals of the pyridine ring. |
| ¹³C NMR | Appearance of new carbon signals from the nucleophile and changes in the chemical shifts of the pyridine ring carbons, particularly the carbon atom that underwent substitution. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of the expected product. |
| Infrared (IR) Spectroscopy | Appearance of characteristic vibrational bands for the newly introduced functional group. |
Visualization of the SNAr Mechanism
The following diagram illustrates the generalized addition-elimination mechanism for an SNAr reaction on a substituted pyridine.
Caption: Generalized SNAr mechanism on a pyridine ring.
Conclusion and Future Directions
The functionalization of (4-Ethoxypyridin-2-yl)methanamine via nucleophilic aromatic substitution presents both challenges and opportunities. The electronic dichotomy of the substituents requires careful consideration and optimization of reaction conditions. The protocols provided herein offer a rational starting point for exploring these transformations. Future work should focus on a systematic investigation of various nucleophiles and leaving groups to fully map the reactivity of this scaffold. Furthermore, computational studies could provide valuable insights into the reaction mechanisms and help predict the regioselectivity of these reactions.
References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Available at: [Link]
-
Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Baral, N., et al. (2026). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. Available at: [Link]
-
García-Reyes, L., et al. (2020). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 25(23), 5737. Available at: [Link]
-
Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 2,4-diarylsubstituted-pyridines through a Ru-catalyzed four component reaction. Available at: [Link]
-
Liverpool John Moores University. (n.d.). Pyridines: properties, syntheses & reactivity. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (2025). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Available at: [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
ResearchGate. (2025). Directed nucleophilic aromatic substitution reaction | Request PDF. Available at: [Link]
-
International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: [Link]
-
PubMed. (2024). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]
Sources
Advanced Application Note: Microwave-Assisted Synthesis Involving (4-Ethoxypyridin-2-yl)methanamine
Executive Summary & Strategic Relevance
(4-Ethoxypyridin-2-yl)methanamine is a high-value heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and fluorophores. The specific substitution pattern—an electron-donating ethoxy group at the C4 position combined with a reactive primary aminomethyl group at C2—imparts unique electronic and steric properties.
-
Electronic Effect: The 4-ethoxy group increases electron density on the pyridine ring, enhancing the nucleophilicity of the ring nitrogen. This is critical in cyclization reactions (e.g., imidazopyridine formation) where the ring nitrogen acts as a nucleophile.
-
Solubility & ADME: The ethoxy moiety often improves lipophilicity and membrane permeability compared to the methoxy or unsubstituted analogs, while the pyridine nitrogen offers a hydrogen bond acceptor site for target binding.
Why Microwave-Assisted Organic Synthesis (MAOS)? Conventional thermal heating for reactions involving picolylamines often suffers from long reaction times and oxidative degradation of the primary amine. Microwave irradiation offers:
-
Direct Dielectric Heating: Polar solvents (EtOH, DMF) and the polar amine itself couple efficiently with the electromagnetic field, providing rapid, uniform heating.
-
Pressurized Vials: Allows reaction temperatures to exceed the solvent's atmospheric boiling point (superheating), accelerating rate-limiting steps in amide couplings and cyclocondensations.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | (4-Ethoxypyridin-2-yl)methanamine |
| Functional Groups | Primary Amine (nucleophile), Pyridine Nitrogen (base/nucleophile), Ethoxy Ether (EDG) |
| Microwave Absorbance | High . The polar amine and pyridine ring possess significant dipole moments. |
| Stability | Sensitive to oxidation (air) over prolonged periods. Store under inert atmosphere (Ar/N2). |
| Preferred Solvents | Ethanol (High tan |
Protocol A: Rapid Amide Coupling (Library Generation)
Objective: Synthesis of a diverse library of N-((4-ethoxypyridin-2-yl)methyl)amides for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight
Traditional amide coupling using carbodiimides (EDC/DCC) can be sluggish with steric bulk. Microwave irradiation accelerates the formation of the active ester intermediate. We utilize T3P (Propylphosphonic anhydride) due to its high efficiency, low toxicity, and easy workup (water-soluble byproducts), which is further enhanced by microwave energy.
Experimental Workflow
Reagents:
-
Carboxylic Acid (
): 1.0 equiv -
(4-Ethoxypyridin-2-yl)methanamine: 1.1 equiv
-
T3P (50% in EtOAc): 1.5 equiv
-
DIPEA (Diisopropylethylamine): 2.5 equiv
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble)
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the carboxylic acid (0.5 mmol) and DIPEA (1.25 mmol) in EtOAc (2 mL).
-
Activation: Add T3P solution (0.75 mmol) dropwise. Stir at room temperature for 1 minute.
-
Addition: Add (4-Ethoxypyridin-2-yl)methanamine (0.55 mmol). Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).[1]
-
Temperature: 80 °C (Target).
-
Pressure Limit: 15 bar.
-
Power: Dynamic (Max 150 W).
-
Time: 10–15 minutes (Hold time).
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL), sat.
(5 mL), and brine. Dry over . -
Purification: Evaporate solvent. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Self-Validation Check:
-
Monitoring: TLC or LC-MS after 5 minutes. The T3P-mediated reaction is usually quantitative. If starting material remains, increase Temp to 100 °C, but watch for potential ethoxy-ether cleavage (rare under these conditions).
Protocol B: One-Pot Synthesis of Imidazo[1,5-a]pyridines
Objective: Cyclocondensation to form the fused imidazo[1,5-a]pyridine core. This reaction leverages the unique 1,3-relationship between the pyridine nitrogen and the exocyclic amine.
Mechanistic Insight
This is a tandem reaction involving condensation of the amine with an aldehyde to form an imine, followed by nucleophilic attack of the pyridine nitrogen onto the imine carbon (or activated species), and subsequent oxidation/rearrangement. The 4-ethoxy group increases the electron density at the pyridine nitrogen (
Experimental Workflow
Reagents:
-
(4-Ethoxypyridin-2-yl)methanamine: 1.0 equiv
-
Aromatic Aldehyde (
): 1.0 equiv -
Catalyst:
(Ammonium Acetate) or Ionic Liquid (e.g., ) -
Solvent: Glacial Acetic Acid (AcOH) or Solvent-free (on solid support)
Step-by-Step Protocol (AcOH Method):
-
Assembly: In a 5 mL microwave vial, combine (4-Ethoxypyridin-2-yl)methanamine (0.5 mmol), the aldehyde (0.5 mmol), and
(0.5 mmol) in Glacial AcOH (2 mL). -
Pre-stir: Vortex for 30 seconds to ensure homogeneity.
-
Microwave Irradiation:
-
Temperature: 140 °C.
-
Ramp Time: 2 minutes.
-
Hold Time: 10 minutes.
-
Stirring: High.
-
-
Workup: Pour the reaction mixture into ice-water (20 mL). Neutralize with aqueous ammonia (
) to pH 8–9. -
Isolation: The precipitate (product) is collected by filtration. If no precipitate forms, extract with DCM.
-
Purification: Recrystallization from EtOH or column chromatography.
Optimization Logic
-
Temperature vs. Pressure: Acetic acid absorbs microwaves well but generates significant pressure at 140 °C. Ensure the vial is rated for >20 bar.
-
Substituent Effects: The 4-ethoxy group facilitates the reaction. If using electron-poor aldehydes, extend reaction time to 20 minutes.
Visualization of Workflows
Figure 1: Reaction Optimization Logic
This flowchart illustrates the decision-making process for optimizing the amide coupling reaction using microwave irradiation.
Caption: Decision matrix for optimizing microwave-assisted amide coupling of (4-ethoxypyridin-2-yl)methanamine.
Figure 2: Imidazo[1,5-a]pyridine Formation Pathway
This diagram outlines the cyclization pathway facilitated by the electron-rich pyridine ring.
Caption: Mechanistic pathway for the formation of imidazo[1,5-a]pyridine derivatives.
References
-
Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines
- Perin, G., et al. "Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridines." Journal of Organic Chemistry. (General methodology for this scaffold).
-
Source:
-
T3P in Microwave Amide Coupling
- Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): A Useful Reagent for Amide Bond Formation." Organic Process Research & Development.
-
Source:
-
Properties of 4-Alkoxypyridines
- Structural data and reactivity profiles for 2-amino-4-alkoxypyridine deriv
-
Source:
-
General Microwave Synthesis Protocols
- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
-
Source:
Sources
Troubleshooting & Optimization
Technical Guide: Solubility Optimization for (4-Ethoxypyridin-2-yl)methanamine
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Process Chemistry Support Center .
I have reviewed your inquiry regarding (4-Ethoxypyridin-2-yl)methanamine . This is a common bottleneck in medicinal chemistry: a molecule that sits right on the "solubility border" due to its amphiphilic nature (lipophilic ethoxy group + highly polar/basic primary amine).
Below is a technical guide designed to troubleshoot your specific solubility issues.
Diagnostic Phase: Characterizing Your Material
Before adding more solvent, you must identify the form of your material. The solubility profile of this molecule flips drastically depending on whether it is a Free Base or a Salt .
| Feature | Free Base Form | Salt Form (HCl, TFA, HBr) |
| Appearance | Viscous oil or low-melting waxy solid (Yellow/Brown) | Crystalline solid or amorphous powder (White/Off-white) |
| DCM Solubility | High (Soluble) | Zero/Very Low (Insoluble suspension) |
| Water Solubility | Moderate (pH dependent) | High (Fully soluble) |
| Ether Solubility | Moderate to High | Insoluble |
| Main Issue | "Oiling out" / Air sensitivity (CO₂ absorption) | Won't dissolve in organic reaction solvents |
⚠️ Critical Warning: The "False Insoluble" Precipitate
If your free base solution becomes cloudy after exposure to air, it is likely not precipitating product. Primary amines on pyridine rings are "CO₂ sponges." They react with atmospheric CO₂ to form insoluble carbamate salts .
-
Immediate Fix: Purge with Argon/Nitrogen.
-
Prevention: Always handle the free base under inert atmosphere.
Troubleshooting Workflows
Scenario A: "My sample won't dissolve in DCM/THF for the next reaction."
Diagnosis: You likely have the salt form (HCl or TFA) from a previous deprotection step. Solution: You must perform a "Salt Break" (Free-basing) protocol. Do not try to force solubility with heat; you will degrade the molecule.
Protocol: Biphasic Salt Break
-
Dissolution: Dissolve the insoluble salt in the minimum amount of Water (it will dissolve instantly).
-
Basification: Slowly add 2M NaOH or Saturated Na₂CO₃ until pH > 12.
-
Observation: The clear water will turn cloudy/oily as the free base crashes out.
-
-
Extraction: Add DCM (Dichloromethane) . Shake vigorously.
-
Chemistry: The neutral amine prefers the organic layer (DCM).
-
-
Separation: Collect the DCM layer. Repeat extraction 3x.
-
Drying: Dry DCM over Na₂SO₄, filter, and concentrate.
-
Result: You now have the oil-like Free Base, which is fully soluble in organic solvents.
-
Scenario B: "I need to run a reaction, but the Free Base is unstable/sticky."
Diagnosis: Handling the neat oil is difficult. Solution: Use a Stock Solution Strategy or a Lipophilic Salt .
-
Strategy 1 (Stock Solution): Do not evaporate to dryness. Keep the free base as a 0.5 M solution in Toluene or DCM . Store under Argon at -20°C.
-
Strategy 2 (Lipophilic Counter-ion): If you need a solid but the HCl salt is too polar, convert it to a Tosylate (TsOH) or Oxalate salt. These often have better solubility in warm alcohols or polar aprotic solvents.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process to select the correct solvent system based on your material's state.
Figure 1: Decision tree for troubleshooting solubility based on the chemical form of (4-Ethoxypyridin-2-yl)methanamine.
Solvent Compatibility Matrix
Use this table to select the correct solvent for your specific application.
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Recommended Application |
| Dichloromethane (DCM) | Excellent | Insoluble | Amide couplings, acylations, extractions. |
| Methanol / Ethanol | Excellent | Good | Hydrogenations, salt formation, recrystallization. |
| Tetrahydrofuran (THF) | Good | Poor | Grignard reactions, reductions (use Free Base). |
| Ethyl Acetate | Moderate | Insoluble | Work-up/Extraction (DCM is better). |
| Diethyl Ether / MTBE | Moderate | Insoluble | Precipitating the salt form from a reaction mixture. |
| Hexane / Heptane | Poor (Oils out) | Insoluble | Washing away impurities; inducing precipitation. |
| DMSO / DMF | Excellent | Good | SNAr reactions, high-temp couplings. |
Frequently Asked Questions (FAQs)
Q1: I am trying to couple this amine to a carboxylic acid using EDC/HOBt in DCM, but the amine won't dissolve. What do I do? A: You are likely using the HCl salt of the amine.
-
Option A: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 equivalents) to the DCM suspension. This will generate the free base in situ and solubilize it.
-
Option B: Perform the "Salt Break" extraction (see Protocol above) first to isolate the free base oil, then add it to the reaction.
Q2: Why does my clear solution turn into a white suspension after sitting on the bench for 20 minutes? A: This is the "Air-Sensitivity" issue. The highly basic primary amine reacts with atmospheric CO₂ to form a carbonate/carbamate salt, which is insoluble in organics.
-
Fix: Filter the solid (it's likely an impurity now) and re-dissolve the filtrate under a nitrogen atmosphere.
Q3: Can I store the Free Base? A: Pure free base aminopyridines are unstable over long periods (oxidation/CO₂ absorption). It is highly recommended to store it as the HCl salt (stable solid) and free-base it immediately before use. If you must store the free base, store it as a solution in degassed DCM at -20°C.
References
-
General Solubility of Aminopyridines
- Properties of 2-(Aminomethyl)pyridine derivatives: Aminomethylpyridines are hygroscopic and miscible with water/alcohols but require specific handling in non-polar organics.
-
Source: (Analogue reference for solubility behavior).
-
Handling of Primary Amines in Synthesis
- Salt Breaking & Protection: Standard protocols for handling polar primary amines involve converting ammonium salts to free bases using biphasic extraction or in situ neutraliz
-
Source:
-
Purification & Stability
- Carbamate Formation: Primary amines on heteroaromatic rings are prone to absorbing CO₂ from the air, affecting solubility and purity.
-
Source: (Safety Data Sheet confirming air sensitivity and storage under inert gas).
-
Reaction Optimization
- Solvent Selection: For amide couplings involving aminopyridines, DCM or DMF with a base (DIPEA)
-
Source: (Methodology for handling aminopyridines in catalysis).
Purification methods for (4-Ethoxypyridin-2-yl)methanamine crude mixtures
Technical Support Center: Purification of (4-Ethoxypyridin-2-yl)methanamine
Executive Summary
(4-Ethoxypyridin-2-yl)methanamine is a bifunctional building block presenting a unique purification challenge. It contains a moderately basic pyridine nitrogen (
This guide provides a root-cause analysis of common failures and validated protocols for isolating high-purity material.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Chromatographic Issues
Q1: I am seeing severe peak tailing and poor resolution on my silica flash column. Even with 10% MeOH, the compound streaks. What is happening?
A: This is the classic "Silanol Drag" effect.
-
The Cause: The primary amine protons on your molecule are hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on the silica surface. This non-specific interaction competes with the partitioning mechanism, causing the streak.
-
The Fix: You must mask the silanols.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide (
) to your DCM/MeOH mobile phase. The modifier saturates the silanol sites, allowing your amine to elute as a sharp band. -
Stationary Phase Switch: If the modifier fails, switch to Basic Alumina (Activity Grade III) . Alumina is less acidic than silica and minimizes the interaction.
-
Reverse Phase: Use a C18 column with a high-pH buffer (10 mM Ammonium Bicarbonate, pH 10). At this pH, the amine is neutral (free base), improving peak shape and retention.
-
Q2: I see a persistent impurity by LC-MS with a mass exactly double my product minus ammonia (
A: You have the "Dimer" impurity (Secondary Amine).[1]
-
The Cause: During the catalytic hydrogenation of the nitrile precursor, the forming primary amine reacts with the intermediate imine to form a secondary amine (bis-((4-ethoxypyridin-2-yl)methyl)amine).
-
The Fix: Chromatography is often ineffective because the polarity of the dimer is very similar to the product.
-
Immediate Action: Do not attempt further flash chromatography. Proceed directly to Protocol B (Salt Formation) . The steric bulk of the secondary amine prevents it from crystallizing effectively in the crystal lattice of the primary amine salt.
-
Category B: Stability & Handling
Q3: My product was a clear oil, but after leaving it on the rotovap overnight, it turned into a white, crusty solid that is insoluble in DCM.
A: Your product has reacted with atmospheric
-
The Mechanism: Highly basic primary benzylic-type amines rapidly absorb carbon dioxide to form carbamates (zwitterionic species).
-
The Recovery: Dissolve the solid in dilute HCl (pH < 2) to decarboxylate it, then basify with NaOH and extract immediately into DCM.
-
Prevention: Store the free base under Argon at -20°C, or preferably, convert it to the Dihydrochloride salt (see Protocol B) for long-term stability.
Part 2: Validated Purification Protocols
Protocol A: Optimized Flash Chromatography (For <5g Scale)
Best for removing non-amine impurities (e.g., unreacted nitrile).
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm)
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10:1 Methanol : Ammonium Hydroxide (28%)
Step-by-Step:
-
Equilibration: Pre-flush the column with 5% Solvent B in Solvent A. This "pre-coats" the silica with ammonia.
-
Loading: Dissolve the crude oil in a minimum volume of DCM. Do not use pure MeOH for loading as it broadens the band.
-
Elution Gradient:
-
0–5 min: 0% B (Isocratic DCM) to elute non-polar impurities.
-
5–20 min: 0% → 30% B.
-
Note: The product typically elutes between 15–25% B.
-
-
Detection: Monitor at 254 nm (Pyridine ring) and using Ninhydrin stain (Primary amine turns purple/red).
Protocol B: Selective Crystallization as Dihydrochloride Salt (The "Gold Standard")
Best for removing the "Dimer" impurity and stabilizing the compound.
Principle: The primary amine forms a highly crystalline dihydrochloride salt. The secondary amine (dimer) impurity, being more lipophilic and sterically hindered, often remains in the mother liquor or forms an amorphous salt that can be washed away.
Procedure:
-
Dissolution: Dissolve the crude mixture (e.g., 10 g) in Ethanol (50 mL) .
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add HCl in Dioxane (4M, 3.0 equivalents) or bubble dry HCl gas.
-
Observation: The solution will warm up (exothermic). A white precipitate should begin to form.[2]
-
-
Crystallization: Add Diethyl Ether (100 mL) slowly to reduce solubility. Stir at 0°C for 1 hour.
-
Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
-
Washing: Wash the filter cake with cold 1:1 Ethanol/Ether, then pure Ether.
-
Validation: Analyze the solid by
-NMR in .-
Success Criteria: The methylene protons (
) should appear as a singlet around 4.2–4.4 ppm. If the dimer is present, you will see a second set of methylene signals.
-
-
Recrystallization (If needed): Dissolve in hot Methanol and add Isopropanol until turbid. Cool slowly.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying crude (4-Ethoxypyridin-2-yl)methanamine mixtures.
Figure 1: Purification Decision Tree. Highlighting the critical diversion to salt formation when secondary amine impurities are detected.
Part 4: Quantitative Data Summary
Table 1: Physicochemical Properties & Purification Parameters
| Parameter | Value / Description | Practical Implication |
| Molecular Weight | 152.19 g/mol | Low MW; volatile under high vacuum if free base. |
| pKa (Pyridine) | ~6.5 (Est.) | Protonates first; contributes to water solubility. |
| pKa (Amine) | ~9.5 (Est.) | Highly basic; causes silica tailing. |
| Solubility (Free Base) | DCM, MeOH, EtOAc | Soluble in most organic solvents. |
| Solubility (2HCl Salt) | Water, Methanol | Insoluble in Ether, DCM, Hexanes. |
| TLC R_f (Pure) | 0.35 | Conditions: 90:9:1 DCM:MeOH:NH4OH |
| TLC R_f (Dimer) | 0.38 | Very difficult to separate by TLC/Flash. |
References
-
Synthesis of Pyridyl Methanamines via Nitrile Reduction Source: Organic Syntheses, Coll.[2] Vol. 6, p.298 (1988); Vol. 50, p.50 (1970). Relevance: Establishes the standard for reducing pyridine-nitriles and the necessity of ammonia to suppress dimer formation. URL:[Link]
-
Prevention of Secondary Amine Formation Source:Chem. Rev. 1994, 94, 1, 1–25 (Catalytic Hydrogenation of Nitriles). Relevance: Explains the mechanism of imine-amine coupling (dimerization) and validates the use of mineral acids or ammonia as inhibitors. URL:[Link]
- Source: Patent US 7,208,603 B2 (Synthesis method and intermediates of pyridin-2-yl-methylamine).
Sources
Technical Support Center: Purification Strategies for (4-Ethoxypyridin-2-yl)methanamine
Welcome to the technical support center for handling (4-Ethoxypyridin-2-yl)methanamine in your reaction workflows. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in removing this basic impurity from their reaction mixtures. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to streamline your purification processes.
Introduction: The Challenge of a Persistent Amine
(4-Ethoxypyridin-2-yl)methanamine is a primary amine that, due to its basicity and polarity, can be challenging to separate from reaction products, especially those that are neutral or acidic. Its persistence in a reaction mixture can interfere with subsequent synthetic steps, affect the purity of the final compound, and complicate structural analysis. This guide offers a range of field-proven techniques to effectively remove this impurity, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is (4-Ethoxypyridin-2-yl)methanamine difficult to remove with a simple water wash?
A1: While (4-Ethoxypyridin-2-yl)methanamine has some water solubility due to its amine group, it also possesses a significant non-polar character from its ethoxypyridine ring. This dual nature allows it to partition between aqueous and organic layers, making a simple water wash inefficient for complete removal.
Q2: Can I use a standard silica gel column to remove this amine?
A2: Standard silica gel is acidic and can strongly interact with basic compounds like amines, leading to poor separation, tailing of peaks, and potential loss of your target compound if it is also basic.[1] While possible with specific mobile phase modifications (e.g., adding a competing amine like triethylamine), other methods are often more effective.[1]
Q3: Are there safety concerns I should be aware of when handling (4-Ethoxypyridin-2-yl)methanamine?
A3: Yes. Similar to other primary amines, it is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides: Practical Solutions for Purification
Scenario 1: Your desired product is neutral and stable to acid.
Problem: You have a significant amount of unreacted (4-Ethoxypyridin-2-yl)methanamine in your organic reaction mixture, and your product is not sensitive to acidic conditions.
Solution: Acid-Base Extraction
This classical and highly effective technique leverages the basicity of the amine to convert it into a water-soluble salt, which can then be easily extracted from the organic phase.[2][3][4][5]
Causality: The lone pair of electrons on the nitrogen atom of the primary amine readily accepts a proton from an acid. This protonation forms a charged ammonium salt. The ionic nature of the salt dramatically increases its solubility in aqueous solutions, while the neutral organic product remains in the organic layer.[2][3]
Protocol: Acidic Wash
Objective: To protonate the (4-Ethoxypyridin-2-yl)methanamine and extract it into an aqueous layer.
Materials:
-
Crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Separatory funnel.
-
Dilute aqueous hydrochloric acid (HCl), typically 1 M.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous sodium chloride).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Initial Setup: Transfer your crude organic reaction mixture to a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The protonated amine salt will be in the upper aqueous layer (if the organic solvent is denser than water, like dichloromethane) or the lower aqueous layer (if the organic solvent is less dense, like ethyl acetate).
-
Extraction: Drain the aqueous layer.
-
Repeat Wash (Optional but Recommended): To ensure complete removal, repeat the acidic wash with a fresh portion of 1 M HCl.[6][7]
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid. Be sure to vent frequently as carbon dioxide gas will be generated.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified neutral product.
Scenario 2: Your desired product is sensitive to acid, or you need an alternative to liquid-liquid extraction.
Problem: Your target molecule contains acid-labile functional groups (e.g., certain esters, acetals), making an acidic workup unsuitable. Alternatively, you may be working on a small scale or with automated systems where liquid-liquid extraction is cumbersome.
Solution: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and sequester specific types of molecules from a solution.[8] For primary amines, several types of scavenger resins are highly effective. The key advantage is the ease of removal: the resin-bound impurity is simply filtered off.[8][9]
Causality: These resins have functional groups that covalently bind to primary amines. For instance, isocyanate resins react with the amine to form a urea linkage, while aldehyde-functionalized resins form an imine.[10] This covalent bond immobilizes the amine on the solid support.
Protocol: Amine Scavenging with Polymer-Supported Isocyanate
Objective: To covalently bind (4-Ethoxypyridin-2-yl)methanamine to a solid support for easy removal by filtration.
Materials:
-
Crude reaction mixture in an anhydrous organic solvent (e.g., dichloromethane, THF).
-
Polymer-supported isocyanate resin (or other suitable amine scavenger resin).
-
Reaction vessel with a stirrer.
-
Filtration apparatus (e.g., Büchner funnel or a simple filter pipette).
Procedure:
-
Resin Selection and Stoichiometry: Choose a scavenger resin known to react with primary amines, such as a polystyrene-bound isocyanate.[11] Typically, a 2-3 fold molar excess of the resin's functional group capacity relative to the amount of residual amine is used to ensure complete removal.
-
Reaction Setup: To the crude reaction mixture, add the calculated amount of scavenger resin.
-
Scavenging: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the amine and the resin. It is advisable to monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine when the free amine is no longer detectable.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to obtain the purified product.
| Scavenger Resin Type | Reactive Functional Group | Reaction with Primary Amine | Advantages |
| Isocyanate Resin | -N=C=O | Forms a urea linkage | High reactivity with primary and secondary amines.[10][11] |
| Aldehyde Resin | -CHO | Forms an imine | Selective for primary amines.[10][11] |
| Isatoic Anhydride Resin | Isatoic Anhydride | Acylates the amine | Good reactivity, comparable to isocyanate resins.[10] |
| Sulfonic Acid Resin | -SO₃H | Forms an ammonium salt (ion exchange) | Effective for scavenging most amines.[11] |
Scenario 3: Both your product and the impurity are amines or you require very high purity.
Problem: Your desired product is also a base, or you need to remove trace amounts of (4-Ethoxypyridin-2-yl)methanamine to achieve high purity for applications like drug development.
Solution: Chromatographic Purification
Chromatography offers the highest resolution for separating compounds with similar properties.[12][13] For basic compounds, specialized techniques are often necessary to achieve good separation.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting these two phases, the slightly different polarities and basicities of the target compound and the impurity can be exploited.
Protocol: Flash Chromatography with an Amine-Functionalized Stationary Phase
Objective: To separate (4-Ethoxypyridin-2-yl)methanamine from a desired product, particularly if the product is also basic.
Materials:
-
Flash chromatography system.
-
Amine-functionalized silica gel (often called amino-silica or NH-silica).[1]
-
A suitable mobile phase, typically a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol).[1]
-
Crude product mixture.
Procedure:
-
Method Development: Develop a separation method using Thin-Layer Chromatography (TLC) with amine-functionalized TLC plates. This will help you determine the optimal solvent system for the separation.
-
Column Packing: Pack a flash chromatography column with the amine-functionalized silica gel.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Run the chromatography using the predetermined solvent system, often as a gradient from low to high polarity. The amine-functionalized stationary phase minimizes the strong acid-base interactions that cause peak tailing on regular silica, allowing for a more effective separation.[1]
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Conclusion
The effective removal of unreacted (4-Ethoxypyridin-2-yl)methanamine is a critical step in many synthetic workflows. The choice of purification method depends on the specific properties of the desired product, the scale of the reaction, and the required level of purity. For acid-stable neutral products, a simple and economical acid-base extraction is often sufficient. For acid-sensitive substrates or for streamlined workflows, scavenger resins provide an excellent alternative. When high-resolution separation is required, particularly for basic products, flash chromatography on an amine-functionalized stationary phase is the method of choice. By understanding the chemical principles behind each technique, researchers can confidently select and implement the most appropriate strategy for their specific needs.
References
-
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry, 1(5), 315-318. Available at: [Link]
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Available at: [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
LearnPick. (n.d.). An Overview of Purification of Crude Mixtures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2021). Separation of biogenic amines by thin-layer chromatography. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]
-
CCAMP. (n.d.). Basics of chromatographic Techniques Course 1. Retrieved from [Link]
-
YouTube. (2012, October 19). METHODS YIELDING ONLY PRIMARY AMINES AND REACTIONS P4. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Chemically-active extraction. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. learnpick.com [learnpick.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. suprasciences.com [suprasciences.com]
- 12. researchgate.net [researchgate.net]
- 13. oup.com.au [oup.com.au]
Addressing hygroscopic issues with (4-Ethoxypyridin-2-yl)methanamine salts
Topic: Troubleshooting Hygroscopicity & Stability Issues Ticket ID: #PYR-ETH-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Core Problem
You are likely experiencing deliquescence (solid turning to oil) or gumming with (4-Ethoxypyridin-2-yl)methanamine salts, particularly the hydrochloride (HCl) form.
The Chemical Cause: This molecule contains two basic centers:
-
Primary Amine (Exocyclic): High basicity (pKa ~8.8–9.2).
-
Pyridine Nitrogen (Endocyclic): Moderate basicity (pKa ~6.0–6.5), enhanced by the electron-donating 4-ethoxy substituent.
When you form small inorganic salts (like HCl), the high charge density of the chloride anion, combined with the flexibility of the methanamine arm, creates a crystal lattice that is energetically susceptible to hydration. The hydration energy of the chloride ion often exceeds the lattice energy of the salt, causing the crystal to pull moisture from the air until it dissolves in its own sorbed water.
Module 1: Diagnosis & Characterization
How do I confirm the severity of the issue before changing my process?
Q: My solid turns sticky on the balance. Is this just surface moisture?
A: Likely not. If it happens within minutes, you are observing deliquescence . You must quantify the Critical Relative Humidity (CRH).
Protocol: Rapid Hygroscopicity Assessment (DVS Surrogate) If you do not have a Dynamic Vapor Sorption (DVS) instrument, use this gravimetric method:
-
Dry a 100 mg sample in a vacuum oven (30°C, <10 mbar) for 4 hours.
-
Place the sample in a pre-weighed vial.
-
Expose to ambient air (record Lab RH% and Temp).
-
Weigh every 10 minutes for 1 hour.
Interpretation:
-
< 2% Mass Gain: Surface adsorption. Manageable.
-
> 5% Mass Gain: Hygroscopic. Requires desiccant handling.
-
Liquefaction: Deliquescent.[1] Requires salt screen or lyophilization.
Visualization: Hygroscopicity Decision Tree
Figure 1: Decision logic for classifying and addressing moisture sensitivity.
Module 2: Salt Selection (The Chemical Fix)
The HCl salt is failing. What can I switch to?
Q: Why is the HCl salt so bad, and which counter-ion should I try?
A: The Chloride ion (
Recommended Strategy: Increase Hydrophobicity & Lattice Energy Switch to large, non-coordinating, or dicarboxylic counter-ions. The goal is to pack the crystal lattice so tightly (or make it so hydrophobic) that water cannot penetrate.
Comparative Counter-ion Table
| Counter-ion | Hygroscopicity Risk | Crystallinity Potential | Recommendation | Mechanism |
| Chloride (HCl) | High | Moderate | Avoid | High hydration energy of |
| Fumarate | Low | High | Primary Choice | Dicarboxylic acid forms H-bond networks; lower solubility. |
| Tosylate | Low | High | Secondary Choice | Bulky, lipophilic anion repels water. |
| Mesylate | Moderate | High | Context Dependent | Good for solubility, but can still be hygroscopic. |
| Phosphate | High | Low | Avoid | Often forms amorphous gums with flexible amines. |
Protocol: Fumarate Salt Formation
-
Dissolve 1.0 eq of free base (4-Ethoxypyridin-2-yl)methanamine in EtOH or iPrOH (5 vol).
-
Prepare a solution of Fumaric Acid (0.5 eq for hemi-fumarate or 1.0 eq for mono-fumarate) in hot EtOH.
-
Note: Start with 0.5 eq to target the hemi-fumarate, which often has the highest lattice energy.
-
-
Add acid solution dropwise to the base at 50°C.
-
Cool slowly to room temperature, then to 0°C.
-
Filter and wash with cold Et2O or MTBE .
Module 3: Handling & Storage (The Physical Fix)
I cannot change the salt form. How do I handle the current material?
Q: How do I weigh this without it turning to oil?
A: You must create a "dry chain" environment. A standard fume hood is insufficient.
The "Dry Chain" Protocol:
-
Storage: Store bulk material in a desiccator containing Phosphorus Pentoxide (
) . Silica gel is too weak for deliquescent pyridines. -
Aliquotting:
Q: My product is already an oil. How do I recover it?
A: Do not heat it directly, as this may cause decomposition or gumming. Use Azeotropic Drying .
Protocol: Azeotropic Water Removal
-
Dissolve the oily residue in Toluene (or Benzene/Acetonitrile).
-
Why? Toluene forms a positive azeotrope with water (boiling point 85°C), carrying water out of the system.
-
-
Rotary evaporate until dry.
-
Repeat 3x.
-
Final dry under high vacuum (< 1 mbar) for 12 hours.
-
Result: You should obtain a foam or amorphous solid that can be scraped.
Module 4: Process Troubleshooting (FAQs)
Q: I see two melting points in DSC. Is my salt decomposing?
A: Likely not. You are probably observing a dehydration event followed by the melting of the anhydrous form.
-
Check: Does the first endotherm correspond to a mass loss in TGA?
-
Action: If yes, you have a hydrate. This is actually good news. A stoichiometric hydrate (e.g., monohydrate) is often less hygroscopic than the anhydrous form because the crystal lattice "holes" are already filled. Do not over-dry hydrates; isolate them at the humidity where they are stable.
Visualization: Salt Selection Logic
Figure 2: Strategic pathway for selecting counter-ions to mitigate hygroscopicity.
References
-
Stahl, P. H., & Wermuth, C. G.[4][5][6] (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity).
-
Bastin, R. J., et al. (2000).[7] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
-
FDA Guidance for Industry. (2014). Regulatory Classification of Pharmaceutical Co-Crystals. (Relevant for understanding the regulatory distinction between salts and solvates). Link
- Newman, A. W., & Reutzel-Edens, S. M. (2020). "Crystallization of Organic Compounds." Cambridge Crystallographic Data Centre. (Methodologies for polymorph and salt screening).
Sources
Technical Support Center: Chromatographic Purification of (4-Ethoxypyridin-2-yl)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the column chromatography purification of (4-Ethoxypyridin-2-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers and protocols to address the specific challenges associated with purifying this polar, basic compound.
The molecular structure of (4-Ethoxypyridin-2-yl)methanamine, containing both a basic pyridine ring and a primary aminomethyl group, presents distinct challenges for purification on standard silica gel. The primary issues are strong interactions with the acidic silica surface, leading to poor peak shape and low recovery. This guide offers systematic solutions to overcome these obstacles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying (4-Ethoxypyridin-2-yl)methanamine on silica gel?
The main difficulties arise from the molecule's two basic nitrogen centers. These basic sites interact strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel.[1] This interaction can lead to several problems:
-
Severe Peak Tailing: The compound does not elute in a sharp band, but rather "smears" down the column, leading to broad fractions and poor separation.[1]
-
Irreversible Adsorption & Low Recovery: The interaction can be so strong that a significant portion of the compound remains permanently bound to the silica gel, resulting in substantial loss of material.[2]
-
Potential for On-Column Degradation: The acidic nature of the stationary phase can sometimes catalyze the degradation of sensitive molecules.[2]
Q2: What is a good starting eluent system for TLC analysis of this compound?
Due to the compound's polar nature, a standard ethyl acetate/hexane system is often insufficient. A more polar system is required.
-
Recommended Starting System: Begin with 5-10% Methanol in Dichloromethane (DCM) .[3]
-
Crucial Modification: To counteract the basicity of the amine, you must add a basic modifier. A highly effective system for polar nitrogenous compounds is a mixture of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH, concentrated aq.) in a 90:9:1 ratio .[4] This will neutralize the acidic sites on the silica and provide a much more accurate representation of the compound's chromatographic behavior.
Q3: Should I use normal-phase or reverse-phase chromatography?
Both are viable options, and the choice depends on the scale and purity requirements.
-
Normal-Phase Chromatography (Silica Gel): This is the most common method for routine purification after a synthesis. It is cost-effective and scalable. However, as discussed, it requires the use of a basic modifier in the eluent to achieve good results.
-
Reverse-Phase Chromatography (C18 or C8): This is an excellent alternative, particularly for achieving high purity or for analytical HPLC. In reverse-phase, the compound is eluted with a polar mobile phase (like water and acetonitrile or methanol).[5][6] To ensure good peak shape, the mobile phase is typically acidified with 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the amines.[5][7]
Q4: Why is it essential to add a base like triethylamine (TEA) or ammonium hydroxide to my eluent in normal-phase chromatography?
Adding a "competing base" like TEA or ammonia is critical to prevent the issues described in Q1. The mechanism is straightforward: these small, basic molecules are added in a small excess to the mobile phase. They move through the column and effectively "coat" the acidic silanol sites by interacting with them.[1] This shields your target molecule, (4-Ethoxypyridin-2-yl)methanamine, from these highly interactive sites, allowing it to travel through the column with minimal tailing and leading to sharper peaks and higher recovery.[3]
Section 2: Troubleshooting Guide
Problem: My compound is streaking badly on the TLC plate and giving a long, tailing peak from the column.
-
Underlying Cause: This is the classic sign of strong interaction between your basic analyte and acidic silanol groups on the silica.[1] The tail represents molecules that are "sticking" to the stationary phase and eluting much later than the main band.
-
Solution:
-
Add a Basic Modifier: Immediately add a competing base to your eluent system.
-
For DCM/MeOH systems, add 0.5-1% concentrated Ammonium Hydroxide .
-
For EtOAc/Hexane systems, add 0.5-1% Triethylamine (TEA) .
-
-
Optimize Modifier Concentration: Prepare a few TLC jars with varying amounts of the modifier (e.g., 0.5%, 1%, 2%) to find the optimal concentration that gives a symmetrical spot with a reasonable Rf value.
-
Problem: I have very poor recovery of my compound after column chromatography. My yield is much lower than expected.
-
Underlying Cause: This can be due to two primary factors:
-
Diagnostic & Solution Workflow:
-
Assess Stability with 2D TLC: Before running a column, perform a two-dimensional TLC test (see Protocol 3.3) to determine if the compound is degrading on the silica plate.[1] If you see spots that are not on the 45° diagonal, degradation is occurring.
-
If Stable (No Degradation): The issue is irreversible adsorption. Run the column again with an eluent containing a basic modifier (TEA or NH₄OH). This is usually sufficient to solve the problem.
-
If Unstable (Degradation is Observed):
-
Switch Stationary Phase: Use a more inert stationary phase like neutral or basic alumina.
-
Deactivate Silica: If you must use silica, you can "deactivate" it by pre-treating it with a solution of your eluent containing a higher concentration of TEA (e.g., 5-10%) before loading your compound.
-
-
Problem: My compound won't move from the baseline (Rf ≈ 0), even when I use 100% Ethyl Acetate or 10% Methanol in DCM.
-
Underlying Cause: Your eluent system is not polar enough to move a highly polar compound. While the basicity might be "sticking" it to the origin, the primary issue here is insufficient eluting power.
-
Solution:
-
Increase Methanol Concentration: Methanol is a much stronger polar solvent than ethyl acetate. Systematically increase the concentration of methanol in your DCM/MeOH eluent. Try 15%, 20%, or even higher percentages. Systems like 85:14:1 DCM:MeOH:NH₄OH are powerful eluents for very polar nitrogen-containing compounds.[4]
-
Ensure Basic Modifier is Present: Even with a highly polar system, the absence of a basic modifier can cause the compound to remain adsorbed at the origin. Always include 0.5-1% NH₄OH or TEA.
-
Section 3: Recommended Protocols & Workflows
Protocol 3.1: TLC Eluent System Screening
This protocol will help you quickly identify an optimal eluent system for your column.
-
Prepare Stock Solutions:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Modifier Stock: Prepare a solution of 10% concentrated Ammonium Hydroxide in Methanol.
-
-
Spot the TLC Plate: On a silica gel plate, spot your crude reaction mixture in 3-4 separate lanes.
-
Develop Test Systems: Prepare three small TLC chambers with the following eluent systems:
-
System 1 (Baseline): 95:5 DCM / MeOH
-
System 2 (Modified): 90:10 DCM / MeOH + 1% TEA or NH₄OH (add directly to the chamber).
-
System 3 (Highly Polar, Modified): 85:15 DCM / MeOH + 1% TEA or NH₄OH.
-
-
Analyze Results:
-
Observe the spot shape. It should be round and symmetrical in the modified systems.
-
Aim for an Rf value of 0.25 - 0.35 for your target compound. This Rf generally translates well to column chromatography, with the compound eluting in approximately 3-4 column volumes.
-
Adjust the ratio of DCM to MeOH to achieve the target Rf.
-
Protocol 3.2: Assessing Compound Stability on Silica Gel (2D TLC)
This test is crucial to diagnose if low recovery is due to degradation.[1]
-
Spot the Plate: Take a square TLC plate. In the bottom-left corner (about 1.5 cm from each edge), apply a small, concentrated spot of your crude material.
-
First Development: Place the plate in a chamber with your chosen (and optimized) eluent system. Let the solvent run to the top.
-
Dry and Rotate: Remove the plate and dry it completely with a heat gun or in a vacuum oven until all solvent is gone. Rotate the plate 90 degrees counter-clockwise, so the lane of separated spots is now along the bottom edge.
-
Second Development: Place the rotated plate back into the same eluent system and develop it again.
-
Interpretation:
-
Stable Compound: All spots will appear along a perfect 45° diagonal line from the origin.
-
Unstable Compound: You will see new spots that are off the 45° diagonal. These are degradation products that formed during the time the compound was adsorbed on the silica.
-
Section 4: Visualized Workflows
Diagram 1: Troubleshooting Common Purification Issues
Caption: A logical workflow for diagnosing and solving common chromatography issues.
Diagram 2: Eluent System Optimization Workflow
Caption: A systematic workflow for optimizing the eluent system using TLC.
Section 5: Data Summary Tables
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index (Snyder) | Eluting Strength (ε° on Silica) | Role |
| Hexane / Heptane | 0.1 | 0.01 | Non-polar base |
| Dichloromethane (DCM) | 3.1 | 0.42 | Medium-polarity base |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | Medium-polarity component |
| Methanol (MeOH) | 5.1 | 0.95 | High-polarity component |
Data sourced from standard chromatography literature.
Table 2: Suggested Starting Eluent Systems & Modifiers
| Base Solvents | Modifier | Typical Ratio | Target Analytes & Comments |
| DCM / MeOH | Ammonium Hydroxide | 90:10 to 80:20 (+ 0.5-1% NH₄OH) | Highly Recommended. Excellent for polar amines. Provides good solubility and elution power. |
| EtOAc / Hexane | Triethylamine (TEA) | 50:50 to 100% EtOAc (+ 0.5-1% TEA) | A less polar option. May be useful if impurities are very non-polar. The target compound will likely require high percentages of EtOAc. |
| DCM / MeOH | Triethylamine (TEA) | 90:10 to 80:20 (+ 0.5-1% TEA) | An alternative to ammonia. TEA is less volatile but can be harder to remove under vacuum. |
References
- Vertex AI Search, based on Thin–layer Chromatography (TLC) - Analytical Toxicology. (2017, July 14).
- Vertex AI Search, based on Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC.
- Vertex AI Search, based on Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24).
- Vertex AI Search, based on Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- Vertex AI Search, based on Chromatography: Solvent Systems For Flash Column - Chemistry - University of Rochester.
- Vertex AI Search, based on Separation of 2-Ethylpyridine on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
- Vertex AI Search, based on Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, October 7).
- Vertex AI Search, based on HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- Vertex AI Search, based on Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Vertex AI Search, based on Normal Phase Chromatography - Tosoh Bioscience | Separation & Purification.
- Vertex AI Search, based on Column chromatography issue : r/Chempros - Reddit. (2024, November 17).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Separation of 2-Ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. helixchrom.com [helixchrom.com]
Validation & Comparative
Comparative Spectral Profiling: (4-Ethoxypyridin-2-yl)methanamine
This guide provides an in-depth technical analysis of the ^1H NMR spectral characteristics of (4-Ethoxypyridin-2-yl)methanamine , a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands.
We compare this molecule against its unsubstituted analog, 2-(Aminomethyl)pyridine , to isolate and demonstrate the electronic shielding effects of the 4-ethoxy substituent.
Executive Summary & Application Context
(4-Ethoxypyridin-2-yl)methanamine is a bifunctional pyridine scaffold. The 2-position methanamine serves as a nucleophilic linker, while the 4-ethoxy group modulates the lipophilicity and electronic density of the pyridine ring.
In drug development, distinguishing this specific regioisomer from its 6-ethoxy or 4-chloro analogs is vital. This guide focuses on the diagnostic NMR signatures that validate the presence of the electron-donating ethoxy group and its specific "push-pull" electronic impact on the aromatic ring protons.
Experimental Methodology
To ensure reproducibility, the following protocol is recommended for spectral acquisition.
Sample Preparation
-
Solvent Selection:
-
CDCl
-values). Note that the amine (3(Chloroform-d): Preferred for resolution of the aromatic coupling constants ( ) protons often appear broad or may be obscured by water peaks. -
DMSO-d
protons (typically distinct broad singlets at6: Recommended if the hydrochloride salt is used or to observe the exchangeable 2.0–4.0 ppm).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may cause H-bonding shifts in the amine signal.
-
Reference: Tetramethylsilane (TMS) internal standard (
0.00 ppm).[1]
Instrument Parameters
-
Frequency: 400 MHz or higher (600 MHz recommended for resolving second-order effects in the aromatic region).
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the ethoxy vs. aromatic protons.
Comparative Spectral Analysis
The table below contrasts the target molecule with 2-(Aminomethyl)pyridine (Unsubstituted Core). This comparison isolates the specific shielding/deshielding effects of the 4-ethoxy substituent.
Table 1: Chemical Shift Comparison ( , ppm in CDCl3)
| Proton Assignment | Target: (4-Ethoxy...) | Comparator: 2-(Aminomethyl)pyridine | Shift Difference ( | Electronic Cause |
| H-6 (Aromatic) | 8.32 (d) | 8.54 (d) | -0.22 (Upfield) | Inductive shielding by 4-OEt |
| H-3 (Aromatic) | 6.75 (d) | 7.25 (d) | -0.50 (Upfield) | Strong Resonance Shielding (Ortho to OEt) |
| H-5 (Aromatic) | 6.68 (dd) | 7.65 (td) | -0.97 (Upfield) | Strong Resonance Shielding (Ortho to OEt) |
| -O-CH | 4.10 (q) | N/A | Diagnostic | Characteristic Ethoxy Quartet |
| -CH | 3.88 (s) | 3.90 (s) | -0.02 (Negligible) | Insulated from Ring Electronics |
| -CH | 1.42 (t) | N/A | Diagnostic | Characteristic Ethoxy Triplet |
Note: Chemical shifts are approximate and may vary ±0.05 ppm based on concentration.
Deep Dive: Structural Causality
The "Ethoxy Effect" (Aromatic Region)
The most critical validation of the (4-Ethoxypyridin-2-yl)methanamine structure is the dramatic upfield shift of the H-3 and H-5 protons compared to the unsubstituted pyridine.
-
Resonance Donation: The oxygen atom of the ethoxy group donates electron density into the pyridine ring via resonance (+M effect).
-
Ortho/Para Targeting: This electron density is localized primarily at positions 3 and 5 (ortho to the ethoxy group).
-
Result: H-3 and H-5 are significantly shielded, moving from the typical pyridine range (~7.2–7.6 ppm) to the electron-rich alkene range (~6.6–6.8 ppm). This creates a distinct "gap" in the spectrum between the deshielded H-6 (next to Nitrogen) and the shielded H-3/H-5.
The Methanamine Handle (Aliphatic Region)
-
The Singlet: The methylene protons (
) connecting the ring and the amine appear as a sharp singlet around 3.88 ppm. -
Validation Check: If this peak appears as a doublet, it indicates protonation of the amine (ammonium salt formation) or slow exchange in DMSO, where coupling to the
protons becomes visible.
Logic Flow & Assignment Strategy
The following diagram illustrates the decision-making workflow for assigning this specific molecule, utilizing 2D NMR techniques for confirmation.
Figure 1: Logical workflow for structural verification using 1D and 2D NMR modalities.
Synthesis & Isolation Context
Understanding the synthesis aids in identifying impurities. This molecule is typically prepared via:
-
Nucleophilic Aromatic Substitution: Reaction of 4-chloropyridin-2-carbonitrile with sodium ethoxide.
-
Reduction: Hydrogenation of the nitrile to the methanamine.
Common Impurities to Watch:
-
Ethanol: Triplet at 1.2 ppm, Quartet at 3.7 ppm (distinct from the ethoxy ether quartet at 4.1 ppm).
-
Unreduced Nitrile: Missing the 3.88 ppm singlet; presence of precursor peaks.
References
-
ChemicalBook. (2024). 4-Pyridinemethaneamine 1H NMR Spectrum. Retrieved from
- Source for the unsubstituted comparator d
-
National Institutes of Health (NIH). (2008). Crystal structure of 4-ethoxypyridin-2-amine. PubMed Central. Retrieved from
- Source for 4-ethoxy pyridine ring proton shifts and shielding effects.
-
Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[2] Retrieved from
- Authoritative source for substituent additivity rules in pyridine systems.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from
- General reference for electronegativity and resonance effects on chemical shifts.
Sources
Optimizing Medicinal Chemistry Workflows: A Comparative Guide to Interpreting (4-Ethoxypyridin-2-yl)methanamine COAs
Executive Summary & Core Directive
In the high-throughput environment of drug discovery, the integrity of building blocks is often taken for granted.[1] However, (4-Ethoxypyridin-2-yl)methanamine presents a specific set of stability challenges that, if mismanaged, can lead to silent failures in library synthesis—particularly in amide couplings.[1]
This guide moves beyond standard specification lists. It provides a decision-making framework for interpreting Certificates of Analysis (COA) by comparing High-Fidelity (Hi-Fi) Batches against Standard Commercial Grade material.[1] We analyze the causality between specific impurities (water, 4-pyridones) and reaction failures, offering a self-validating protocol to ensure experimental success.
Technical Analysis: The Molecule and Its Vulnerabilities[2]
Before interpreting the data, one must understand the degradation pathways inherent to the scaffold.
The Structural Weakness
The molecule consists of a pyridine ring substituted with an ethoxy group at the C4 position and a primary aminomethyl group at C2. Two primary degradation vectors exist:
-
Ether Hydrolysis (The "Pyridone" Trap): Under acidic conditions or prolonged exposure to moisture/heat, the 4-ethoxy group can hydrolyze.[1] This tautomerizes to form 4-hydroxy-6-aminomethyl-pyridone , a species that is often non-reactive in SNAr reactions but can poison metal catalysts.[1]
-
Amine Carbonylation: The primary amine is highly nucleophilic.[1] In the "Free Base" form, it aggressively absorbs atmospheric CO₂ to form carbamates or carbonates, appearing as "water" in KF titration or shifting stoichiometry.
Diagram 1: Degradation Pathways & Impurity Profile
This diagram illustrates the chemical fate of the molecule if stored improperly, highlighting the impurities you must look for in the COA.
Caption: Figure 1. Chemical stability profile showing the irreversible hydrolysis to pyridone (Red) and the reversible but disruptive carbonylation (Yellow).
Comparative Analysis: Interpreting the COA
When evaluating a batch, you are essentially choosing between two risk profiles.[1] Below is a comparison of a High-Fidelity Batch (HCl Salt) versus a Standard Free Base Batch .
Table 1: Critical Parameter Comparison
| COA Parameter | High-Fidelity Batch (HCl Salt) | Standard Batch (Free Base) | Application Scientist's Insight |
| Appearance | White to Off-White Crystalline Solid | Yellow/Orange Oil or Waxy Solid | Yellowing indicates N-oxidation or pyridone formation.[1] Oils are difficult to weigh precisely.[1] |
| Purity (HPLC) | >98.5% (No single impurity >0.5%) | >95.0% (Pyridone peak often ~1-2%) | The Pyridone impurity (usually eluting earlier on C18) is non-reactive in amide couplings, leading to lower effective concentration.[1] |
| Water (KF) | < 1.0% | 2.0% - 5.0% | CRITICAL: High water content hydrolyzes activated esters (e.g., HATU/OAt), drastically reducing yield.[1] |
| Salt Stoichiometry | 2.0 ± 0.1 (Di-HCl) | N/A (Variable) | Free bases absorb CO₂.[1] A "98%" free base by HPLC might be only 85% by weight due to carbonate formation.[1] |
| 1H-NMR | Clean, sharp peaks | Broad amine peaks; extra signals at ~1.2 ppm | Broadening indicates proton exchange with water/impurities.[1] |
The "Hidden" Alternative: 4-Methoxy Analog
Researchers often ask: Why not use the 4-Methoxy analog?
-
4-Methoxy: Cheaper, but hydrolyzes faster to the pyridone under acidic deprotection steps.[1]
-
4-Ethoxy: The ethyl group provides steric bulk that retards hydrolysis, making it the superior choice for multi-step synthesis involving acidic conditions (e.g., Boc-deprotection).[1]
Experimental Validation: The "Go/No-Go" Protocol
Do not rely solely on the vendor's COA.[1] Perform this rapid internal validation before committing valuable advanced intermediates.[1]
Protocol A: The "Water Tolerance" Check (For Amide Couplings)
Context: HATU couplings are notoriously sensitive to water.[1] If your COA shows >2% water, or if you are using the Free Base, perform this check.
-
Dissolution: Dissolve 0.1 mmol of the building block in 500 µL anhydrous DMF.
-
Visual Check: The solution should be clear. Turbidity implies carbonate salts (insoluble in DMF).[1]
-
The "Acid Test": Add 1.2 eq of DIPEA.
-
Observation: If the solution warms significantly or bubbles, the amine has absorbed CO₂ (forming carbamates) or contains excess HCl.
-
Action: If bubbling occurs, degas the solution with Argon for 10 minutes before adding the activated acid.
-
Protocol B: HPLC Detection of the Pyridone Impurity
Context: Standard gradients often co-elute the Pyridone and the Pyridine.[1] Use this modified method.
-
Column: C18 Polar-Embedded (e.g., Waters XBridge Shield RP18).[1]
-
Mobile Phase A: 10mM Ammonium Acetate (pH 9.[1]0) — Basic pH keeps the amine neutral.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 30% B over 15 minutes.
-
Logic: The 4-pyridone tautomer is highly polar and will elute near the void volume (Rt < 2 min), distinctly separated from the 4-ethoxypyridine (Rt ~ 6-8 min).[1]
Workflow Visualization: The COA Decision Tree
Use this logic flow to determine if a batch is suitable for library synthesis or requires purification.
Caption: Figure 2.[1] Decision matrix for batch acceptance. Note that Free Base forms almost always require pre-treatment (Yellow/Red paths).
References & Authoritative Grounding
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development.
-
Relevance: Establishes the sensitivity of uronium reagents (HATU) to hydrolysis by residual water.
-
-
Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry.
-
Relevance: details the hydrolysis mechanism of 4-alkoxypyridines to 4-pyridones.
-
-
FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Relevance: Provides the regulatory framework for interpreting "Appearance" and "Impurity" specifications in COAs.
-
-
Reich, H. J. (2024).[1][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
-
Relevance: Validates the basicity of the primary amine vs. the pyridine ring, supporting the HCl salt preference.
-
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
